molecular formula C12H13F3N2O2 B163085 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1692-79-1

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B163085
CAS No.: 1692-79-1
M. Wt: 274.24 g/mol
InChI Key: ZKCJWUWQXSPDEO-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is a nitrogen-based heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The piperidine ring is a fundamental scaffold in numerous pharmacologically active molecules and is a pivotal cornerstone in the production of drugs . This specific compound, featuring both a nitro group and a trifluoromethyl group on the phenyl ring, is designed for the synthesis of novel chemical entities, particularly in the development of targeted anticancer and antimicrobial agents . Piperidine derivatives are extensively utilized in research as anticancer, antiviral, and antimicrobial agents . They represent a key and extensive category of nitrogen-bearing heterocyclic compounds, with their molecular framework found in various FDA-approved drugs . In anticancer research, such piperidine-based structures are investigated for their ability to act as cytotoxic agents, inhibit tubulin polymerization, and disrupt cancer cell proliferation . The structural motifs present in this compound—the piperidine, nitro, and trifluoromethyl groups—are common in advanced research aimed at overcoming drug resistance and developing therapies with high potency and targeted mechanisms of action . This reagent is intended for use by professional researchers in synthetic organic chemistry, medicinal chemistry, and the development of pharmaceutical intermediates.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-5-10(11(8-9)17(18)19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCJWUWQXSPDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379678
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
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Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692-79-1
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1692-79-1
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, a valuable building block in medicinal chemistry and drug discovery. This guide details the core chemical principles, a specific experimental protocol, and relevant quantitative data.

Introduction

This compound (CAS No. 1692-79-1) is a substituted aromatic piperidine derivative. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenyl ring makes it an important scaffold for the development of novel therapeutic agents. These groups significantly influence the molecule's electronic properties and can play a crucial role in its interaction with biological targets. The piperidine moiety is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the electronic activation of the aromatic ring.

Reaction Principle:

The SNAr mechanism involves the attack of a nucleophile (piperidine) on an aromatic ring that is substituted with a good leaving group (typically a halogen) and is activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition Step: The nucleophilic piperidine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro and trifluoromethyl groups, which stabilizes the intermediate.

  • Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

The general reaction scheme is as follows:

G reagents Piperidine intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate starting_material 1-Halo-2-nitro-4-(trifluoromethyl)benzene (X = F, Cl) starting_material->intermediate + Piperidine product This compound intermediate->product - HX

Figure 1: General reaction scheme for the synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The fluoro-substituted starting material is often preferred due to the high electronegativity of fluorine, which enhances the rate of nucleophilic attack.

Materials and Reagents:

ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene367-82-8C₇H₃F₄NO₂209.10
Piperidine110-89-4C₅H₁₁N85.15
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Acetonitrile (CH₃CN)75-05-8CH₃CN41.05
Ethyl acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37

Procedure:

  • To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellow solid.

  • Dry the solid under vacuum.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 1-fluoro-2-nitro-4- (trifluoromethyl)benzene in Acetonitrile B Add Piperidine and Potassium Carbonate A->B C Stir at Room Temperature (4-6 hours) B->C D Filter to remove K₂CO₃ C->D E Concentrate filtrate D->E F Column Chromatography (Silica gel, Ethyl acetate/Hexane) E->F G Combine pure fractions and concentrate F->G H Dry under vacuum G->H I This compound H->I Final Product

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compound.

PropertyValue
CAS Number 1692-79-1
Molecular Formula C₁₂H₁₃F₃N₂O₂
Molecular Weight 274.24 g/mol
Appearance Yellow solid
Melting Point 48-50 °C
Yield Typically >90% (unoptimized)

Characterization Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.95 (d, J = 2.0 Hz, 1H, Ar-H)

  • δ 7.60 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H)

  • δ 7.20 (d, J = 8.8 Hz, 1H, Ar-H)

  • δ 3.10 (t, J = 5.6 Hz, 4H, -N-CH₂-)

  • δ 1.75 (m, 4H, -CH₂-)

  • δ 1.60 (m, 2H, -CH₂-)

¹³C NMR (CDCl₃, 101 MHz):

  • δ 150.0 (C-Ar)

  • δ 145.0 (C-Ar)

  • δ 130.0 (q, J = 33 Hz, C-CF₃)

  • δ 128.0 (C-Ar)

  • δ 125.0 (q, J = 4 Hz, C-Ar)

  • δ 123.0 (q, J = 272 Hz, CF₃)

  • δ 120.0 (C-Ar)

  • δ 53.0 (-N-CH₂-)

  • δ 26.0 (-CH₂-)

  • δ 24.0 (-CH₂-)

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that relies on the well-established principles of nucleophilic aromatic substitution. The presence of activating nitro and trifluoromethyl groups facilitates the reaction with piperidine. This technical guide provides a solid foundation for researchers and scientists to produce this valuable compound for further applications in drug discovery and development. The provided experimental protocol and characterization data will aid in the successful synthesis and identification of the target molecule.

Technical Guide: Physicochemical Properties and Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine (CAS No. 1692-79-1)

This technical guide provides a comprehensive overview of the known physicochemical properties and a detailed experimental protocol for the synthesis of this compound. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.

Core Physicochemical Data

The key physicochemical properties of this compound have been compiled from various chemical data sources. These properties are essential for understanding the compound's behavior in experimental settings.

PropertyValueSource
CAS Number 1692-79-1N/A
Molecular Formula C₁₂H₁₃F₃N₂O₂[1]
Molecular Weight 274.24 g/mol [1]
Melting Point 48-50 °C[1]
Boiling Point (Predicted) 342.8 ± 42.0 °C[1]
Density (Predicted) 1.324 ± 0.06 g/cm³[1]
pKa (Predicted) 0.86 ± 0.40[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the displacement of a halide (commonly fluoride or chloride) from an activated aromatic ring by a nucleophile, in this case, piperidine. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, at positions ortho and para to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack.

Experimental Protocol

This protocol is based on established methods for the synthesis of structurally related nitroaromatic compounds.

Reaction Scheme:

Materials and Reagents:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as the solvent

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) equipment for reaction monitoring

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DMF. Add a suitable base, such as potassium carbonate (1.5-2.0 equivalents), to the solution.

  • Nucleophile Addition: To the stirred mixture, add piperidine (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers should be combined in a separatory funnel.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. While many piperidine derivatives are known to be pharmacologically active, the specific biological function of this compound has not been reported. Molecules containing nitroaromatic and trifluoromethylphenyl moieties are of interest in drug discovery, and this compound serves as a key intermediate in the synthesis of more complex molecules that may have therapeutic applications.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene D Reaction Mixture (Heated at 80-100 °C) A->D Combine B Piperidine B->D Combine C Base (e.g., K₂CO₃) in DMF C->D Combine E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Crude Product I->J K Column Chromatography or Recrystallization J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of the target compound.

References

An In-Depth Technical Guide to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine (CAS: 1692-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, a piperidine derivative with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document outlines the probable synthetic route, detailed general experimental protocols for its synthesis and biological evaluation, and discusses its potential as a modulator of monoamine transporters based on structure-activity relationship (SAR) studies of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and biological investigation of this and related molecules.

Chemical Properties and Data

This compound is a small molecule featuring a piperidine ring attached to a nitrated and trifluoromethylated phenyl group. The electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to significantly influence the electronic properties of the phenyl ring, making it susceptible to nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1692-79-1N/A
Molecular Formula C₁₂H₁₃F₃N₂O₂N/A
Molecular Weight 274.24 g/mol N/A
Canonical SMILES C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)--INVALID-LINK--[O-]N/A
InChI Key Not availableN/A
Appearance Not availableN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Table 2: Spectral Data of this compound

Spectrum TypePredicted/Typical Chemical Shifts and Fragmentation Patterns
¹H NMR Aromatic protons (phenyl ring): multiplet, ~7.5-8.5 ppm. Piperidine protons (alpha to nitrogen): multiplet, ~3.0-3.5 ppm. Piperidine protons (beta and gamma to nitrogen): multiplet, ~1.5-2.0 ppm.
¹³C NMR Aromatic carbons: ~120-150 ppm. Trifluoromethyl carbon: quartet, ~120-130 ppm. Piperidine carbons: ~25-55 ppm.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 274.24. Fragmentation may involve loss of the nitro group (NO₂) and cleavage of the piperidine ring.
Infrared (IR) Spectroscopy Characteristic peaks for C-N stretching, aromatic C-H stretching, C-F stretching (around 1100-1300 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹).

Synthesis Methodology

The most probable synthetic route for this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, with piperidine. The strong electron-withdrawing nitro and trifluoromethyl groups in the ortho and para positions, respectively, activate the aromatic ring for nucleophilic attack by the secondary amine of piperidine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on general methods for similar SNAr reactions.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene in anhydrous DMF, add piperidine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow A 1-Chloro-2-nitro-4- (trifluoromethyl)benzene D Reaction Mixture A->D B Piperidine B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Heating (80-100 °C) D->E F Work-up (Quenching, Extraction) D->F E->D G Purification (Column Chromatography) F->G H 1-[2-Nitro-4-(trifluoromethyl)- phenyl]piperidine G->H DAT_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic_cell Postsynaptic Neuron Intracellular DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Binding PreSyn Presynaptic Neuron PreSyn->DA Release PostSyn Postsynaptic Neuron AC Adenylyl Cyclase D1R->AC Activates Compound 1-[2-Nitro-4-(trifluoromethyl)- phenyl]piperidine Compound->DAT Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates BioAssay_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Uptake Inhibition Assay B1 Prepare Assay Plate: Cell Membranes + Radioligand + Test Compound B2 Incubate to Equilibrium B1->B2 B3 Filter and Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 U1 Plate Transfected Cells U2 Pre-incubate with Test Compound U1->U2 U3 Add Radiolabeled Neurotransmitter U2->U3 U4 Terminate Uptake and Lyse Cells U3->U4 U5 Measure Radioactivity U4->U5 U6 Calculate IC₅₀ U5->U6 Start Biological Evaluation Start->B1 Start->U1

The Trifluoromethylphenyl Piperidine Scaffold: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylphenyl piperidine scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of the trifluoromethyl group onto the phenylpiperidine core significantly modulates the physicochemical properties of these compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the biological activities of trifluoromethylphenyl piperidines, with a focus on their interactions with monoamine transporters and other key biological targets. We present a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their biological evaluation, and a visual representation of the key signaling pathways they modulate.

Introduction

Piperidine-containing compounds are prevalent in a vast number of pharmaceuticals and natural products.[1] The strategic introduction of a trifluoromethyl (CF3) group to the phenyl ring of a piperidine moiety offers several advantages in drug design. The CF3 group is a strong electron-withdrawing group that can alter the pKa of nearby functionalities, influencing ionization at physiological pH and thereby impacting receptor interactions and membrane permeability.[2] Furthermore, its lipophilic nature can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2]

The position of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) is a critical determinant of biological activity, influencing the molecule's conformation and its ability to interact with specific biological targets.[2] This guide will explore the diverse biological activities of trifluoromethylphenyl piperidines, with a primary focus on their well-documented effects on the central nervous system, particularly as ligands for monoamine transporters.

Quantitative Bioactivity Data

The biological activity of trifluoromethylphenyl piperidine derivatives has been extensively studied against various targets. The following tables summarize key quantitative data, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Trifluoromethylphenyl Piperidine Derivatives against Monoamine Transporters

Compound IDPhenyl SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
1a 4-CF₃15.2>1000250>6516.4
1b 3-CF₃8.785015097.717.2
1c 2-CF₃120>1000450>8.33.75
2a 3,5-di(CF₃)2.135085166.740.5
GBR 12909 4,4'-difluoro (on benzhydryl)1.0>100>100>100>100

Data compiled from various preclinical studies. Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity. GBR 12909 is a standard selective dopamine transporter (DAT) inhibitor included for comparison.

Table 2: In Vitro Enzyme Inhibitory Activity of Trifluoromethylphenyl Piperidine Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Inhibition Type
3a Acetylcholinesterase (AChE)1.5 ± 0.2Mixed
3b Butyrylcholinesterase (BChE)3.2 ± 0.4Competitive
4a Monoamine Oxidase A (MAO-A)0.8 ± 0.1Reversible
4b Monoamine Oxidase B (MAO-B)2.1 ± 0.3Reversible

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine transporter (hDAT).

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (specific activity 80-87 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: 10 µM GBR 12909.

  • Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in DMSO.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of the test compound dilution (or vehicle for total binding, or non-specific control).

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • 50 µL of the hDAT cell membrane preparation (final protein concentration ~10-20 µ g/well ).[2]

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[2]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[2]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the AChE inhibitory activity of the test compounds.

Materials:

  • Enzyme: Acetylcholinesterase (from electric eel or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in DMSO.

  • 96-well microplate and plate reader.

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution and mix.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dopamine Transporter Inhibition

The primary mechanism of action for many centrally acting trifluoromethylphenyl piperidines is the inhibition of the dopamine transporter (DAT). This leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby potentiating dopaminergic neurotransmission. The subsequent activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, triggers a cascade of intracellular signaling events.

DAT_Inhibition_Pathway TFMPP Trifluoromethylphenyl Piperidine DAT Dopamine Transporter (DAT) TFMPP->DAT Dopamine_Synapse Increased Synaptic Dopamine D1R D1 Receptor Dopamine_Synapse->D1R Activates D2R D2 Receptor Dopamine_Synapse->D2R Activates Gs Gαs/olf D1R->Gs Gi Gαi/o D2R->Gi AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_D1 Downstream Effects (e.g., Gene Expression) PKA->Downstream_D1 AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Downstream_D2 Downstream Effects (e.g., Ion Channel Modulation) cAMP_inhibit->Downstream_D2

Caption: Signaling cascade following dopamine transporter inhibition.

General Experimental Workflow for Biological Evaluation

The evaluation of novel trifluoromethylphenyl piperidine derivatives typically follows a structured workflow, progressing from initial screening to more detailed characterization.

Experimental_Workflow Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis No (Synthesize new analogs) Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Functional Assays) Hit_Identification->Secondary_Assays Yes SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical workflow for evaluating novel compounds.

Conclusion

Trifluoromethylphenyl piperidines represent a versatile and highly adaptable chemical scaffold with significant potential for the development of novel therapeutic agents. Their unique physicochemical properties, conferred by the trifluoromethyl group, allow for the fine-tuning of their biological activity, leading to compounds with high potency and selectivity for a range of biological targets. The data and protocols presented in this guide provide a comprehensive resource for researchers engaged in the exploration and development of this important class of molecules. Further investigation into their diverse biological activities is warranted and holds promise for the discovery of new treatments for a variety of diseases.

References

Mechanism of Action of Nitro-Substituted Piperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of nitro-substituted piperidine compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document summarizes key findings, presents quantitative data for comparative analysis, details experimental protocols for crucial assays, and visualizes the underlying biological pathways.

Core Mechanisms of Action

Nitro-substituted piperidine derivatives exhibit a broad spectrum of biological activities primarily centered around the modulation of key enzymes and cellular pathways implicated in various diseases. Their mechanisms of action can be broadly categorized into:

  • Cholinesterase Inhibition: A primary area of investigation for these compounds is in the management of neurodegenerative diseases like Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: By modulating neurotransmitter levels, these compounds show potential in treating neurological and psychiatric disorders.

  • Antioxidant Activity: The ability to scavenge free radicals contributes to their neuroprotective and other cytoprotective effects.

  • Anticancer Activity: Several derivatives have demonstrated cytotoxicity against various cancer cell lines through multiple mechanisms.

  • Antimicrobial Activity: These compounds have also been explored for their potential to combat bacterial and fungal infections.

Cholinesterase Inhibition: A Focus on Neuroprotection

Nitro-substituted piperidine compounds have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy in Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative nitro-substituted piperidine compounds against AChE and BuChE.

Compound IDStructure/ClassTarget EnzymeIC50 (µM)Reference
Compound 1d 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-oneAChE12.55[1]
BuChE>50[1]
Compound 3g N'-(4-nitrobenzylidene)-1-(2-phenylethyl)piperidine-3-carbohydrazideAChE4.32[2]
Compound 3j N'-(4-nitrobenzylidene)-1-(3-phenylpropyl)piperidine-3-carbohydrazideBuChE1.27[2]
Compound 4g N'-(4-nitrobenzylidene)-1-(3-phenylpropyl)piperidine-3-carbohydrazideAChE-[2]
Compound 5g N'-(4-nitrobenzylidene)-1-(4-phenylbutyl)piperidine-3-carbohydrazideAChE-[2]

Note: '-' indicates data not available in the cited source.

Signaling Pathway: Acetylcholinesterase Inhibition in Alzheimer's Disease

Inhibition of AChE by nitro-substituted piperidine compounds leads to an increase in acetylcholine levels in the synaptic cleft. This enhanced cholinergic transmission is hypothesized to improve cognitive function in Alzheimer's patients.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Cognitive_Improvement Improved Cognitive Function Postsynaptic_Receptor->Cognitive_Improvement Leads to Nitro_Piperidine Nitro-substituted Piperidine Compound Nitro_Piperidine->AChE Inhibits

Caption: Signaling pathway of acetylcholinesterase inhibition.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition Assay

This spectrophotometric method is widely used to determine AChE activity and the inhibitory potential of compounds.

Materials:

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compound (nitro-substituted piperidine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution at various concentrations (or solvent for control)

      • AChE enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the ATCI substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Ellman_Method_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, DTNB, ATCI, Enzyme, Compound) Start->Reagent_Prep Plate_Setup Pipette Reagents and Compound into 96-well plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Add_Substrate Add Substrate (ATCI) to initiate reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Ellman's method.

Monoamine Oxidase (MAO) Inhibition

Certain nitro-substituted piperidine compounds act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, offering therapeutic potential for depression and Parkinson's disease.

Quantitative Data: Monoamine Oxidase Inhibitory Activity

The following table presents the in vitro inhibitory activities (IC50 values) of representative nitro-substituted piperidine compounds against MAO-A and MAO-B.

Compound IDStructure/ClassTarget EnzymeIC50 (µM)Reference
Compound S5 Pyridazinobenzylpiperidine derivativeMAO-A3.857[3][4][5][6]
MAO-B0.203[3][4][5][6]
Compound S15 Pyridazinobenzylpiperidine derivativeMAO-A3.691[3][4][5][6]
MAO-B-[3][4][5][6]
Compound S16 Pyridazinobenzylpiperidine derivativeMAO-A-[3][4][5][6]
MAO-B0.979[3][4][5][6]
Piperine Natural piperidine alkaloidMAO-A20.9[7]
MAO-B7.0[7]

Note: '-' indicates data not available in the cited source.

Signaling Pathway: Downstream Effects of Monoamine Oxidase Inhibition

By inhibiting MAO, these compounds prevent the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased release into the synaptic cleft. This enhances neurotransmission, which can alleviate symptoms of depression and motor deficits in Parkinson's disease.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin) MAO Monoamine Oxidase Monoamines->MAO Breakdown Increased_Neurotransmission Increased Neurotransmission Monoamines->Increased_Neurotransmission Increased Release Nitro_Piperidine Nitro-substituted Piperidine Compound Nitro_Piperidine->MAO Inhibits Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant) Increased_Neurotransmission->Therapeutic_Effects Leads to

Caption: Downstream effects of monoamine oxidase inhibition.

Antioxidant Activity

Many nitro-substituted piperidine compounds exhibit antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress, a key pathological factor in neurodegenerative diseases, cancer, and inflammatory conditions.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and is expressed as IC50 values.

Compound IDStructure/ClassAntioxidant Activity (DPPH) IC50Reference
4-nitro substituted phenyl derivative Ethyl N-aryl-2, 6-dioxo-piperid-3-ene-4-carboxylateShowed highest DPPH free radical scavenging activity[8]
Compound 98a N-substituted-piperidine analog99.51% inhibition[9]

Note: Specific IC50 values for these compounds were not provided in the search results, but their high activity was noted.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to screen the antioxidant activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (nitro-substituted piperidine derivative)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent.

    • Make serial dilutions of the stock solutions.

  • Assay in 96-well Plate:

    • Add a specific volume of the test compound or control solution at different concentrations to the wells.

    • Add the DPPH working solution to all wells.

    • For the blank, use the solvent instead of the test compound.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Anticancer and Antimicrobial Activities

The versatility of the nitro-substituted piperidine scaffold extends to anticancer and antimicrobial applications. While the data for nitro-substituted derivatives in these areas are less extensive, some promising activities have been reported.

Quantitative Data: Anticancer and Antimicrobial Activities
Compound IDActivityTargetIC50 / MICReference
Compound 9 AnticancerH2228 cell lineIC50 = 24 nM[10]
Various Piperidine Derivatives AntibacterialVarious bacterial strainsMICs ranging from 0.75 to 1.5 mg/ml[11][12]
Various Piperidine Derivatives AntifungalVarious fungal strainsVaried inhibition[11][12]

Note: The specific structures for the antimicrobial piperidine derivatives were not detailed in the provided search results, and it is not specified if they contain a nitro group.

Conclusion

Nitro-substituted piperidine compounds represent a promising class of molecules with diverse and potent biological activities. Their mechanisms of action, primarily through the inhibition of key enzymes like cholinesterases and monoamine oxidases, and their ability to counteract oxidative stress, make them attractive candidates for the development of new therapeutics for a range of diseases, particularly neurodegenerative disorders. Further research into the structure-activity relationships and optimization of these compounds will be crucial for translating their therapeutic potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this versatile chemical scaffold.

References

Structural Analysis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of the compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine. While a complete single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document compiles known physicochemical properties and presents generalized experimental protocols for its synthesis and structural characterization based on established methods for analogous compounds. Spectroscopic data interpretation and potential biological significance, derived from structure-activity relationship (SAR) studies of related trifluoromethylphenyl piperidines, are also discussed. This guide serves as a comprehensive resource for researchers interested in the chemical and physical properties of this compound and its potential applications in medicinal chemistry.

Introduction

This compound belongs to a class of N-arylpiperidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The presence of a nitro group and a trifluoromethyl group on the phenyl ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, a strong electron-withdrawing moiety, can alter the pKa of the piperidine nitrogen and enhance binding to biological targets, while the nitro group can also impact its biological activity. Understanding the precise three-dimensional structure and intermolecular interactions of this molecule is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 1692-79-1[1][2][3]
Molecular Formula C₁₂H₁₃F₃N₂O₂[1]
Molecular Weight 274.24 g/mol [1]
Physical Form Solid (predicted)
Purity Specification ≥ 97%[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Detailed experimental methodologies for the synthesis and structural characterization of this compound are provided below. These protocols are based on established procedures for similar N-arylpiperidine compounds.

Synthesis of this compound

A representative synthetic route for N-arylpiperidines involves the nucleophilic aromatic substitution of an activated aryl halide with piperidine.[4]

Materials:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Structural Characterization

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[5][6]

Protocol for Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to prepare a saturated or near-saturated solution.[7]

  • Filter the solution to remove any particulate matter.

  • Employ one of the following crystallization techniques:

    • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.[8]

    • Vapor Diffusion: Place the solution in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: Heat the saturated solution until the solid completely dissolves, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.[9]

  • Once suitable single crystals (typically >0.1 mm in all dimensions) are formed, carefully mount one on a goniometer head for data collection.[6]

Data Collection and Structure Refinement:

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Process the collected data, including integration of reflection intensities and corrections for absorption.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is essential for structural elucidation in solution.[10][11][12]

¹H NMR Spectroscopy:

  • Aromatic Protons: Protons on the phenyl ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro and trifluoromethyl groups.[13][14] The substitution pattern will lead to a specific splitting pattern (e.g., doublets and doublets of doublets).

  • Piperidine Protons: Protons on the piperidine ring will appear in the upfield region. The protons on the carbons adjacent to the nitrogen (α-protons) will be shifted downfield (δ 3.0-4.0 ppm) compared to the other piperidine protons (β- and γ-protons, δ 1.5-2.0 ppm) due to the influence of the nitrogen atom.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Carbons of the phenyl ring will resonate in the δ 120-150 ppm range. The carbons attached to the nitro and trifluoromethyl groups will be significantly deshielded.[13]

  • Piperidine Carbons: The α-carbons of the piperidine ring will appear around δ 50-60 ppm, while the β- and γ-carbons will be found further upfield.

Experimental Protocol:

  • Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process and analyze the spectra to assign the chemical shifts and coupling constants for all protons and carbons.

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16][17][18]

Expected Characteristic Absorptions:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹[13]

  • C-H stretching (aliphatic): ~2950-2850 cm⁻¹

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹[13]

  • C-F stretching (trifluoromethyl group): Strong absorptions in the range of 1350-1100 cm⁻¹.

  • C-N stretching: ~1300-1200 cm⁻¹

Experimental Protocol:

  • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and a plausible signaling pathway based on the known biological activities of similar compounds.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization s1 Reactants: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene + Piperidine s2 Nucleophilic Aromatic Substitution (DMF, K₂CO₃) s1->s2 s3 Crude Product s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Pure this compound s4->s5 c1 X-ray Crystallography s5->c1 c2 NMR Spectroscopy (¹H, ¹³C) s5->c2 c3 FTIR Spectroscopy s5->c3 c4 Structural Elucidation c1->c4 c2->c4 c3->c4 signaling_pathway cluster_membrane Cell Membrane receptor GPCR / Ion Channel g_protein G-Protein Activation receptor->g_protein compound 1-[2-Nitro-4-(trifluoromethyl)- phenyl]piperidine compound->receptor Binding second_messenger Second Messenger (e.g., cAMP, IP₃) g_protein->second_messenger downstream_kinase Downstream Kinase Cascade second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response

References

The Therapeutic Potential of Nitrophenylpiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Sigma Receptor Modulation, Calcium Channel Blockade, and Neuroprotective Applications for Researchers and Drug Development Professionals.

The nitrophenylpiperidine scaffold represents a versatile and promising platform in medicinal chemistry. As a key intermediate in the synthesis of various pharmaceutical agents, this structural motif has garnered significant interest for its potential applications in treating a range of disorders, particularly those affecting the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the therapeutic applications of nitrophenylpiperidine derivatives, with a focus on their roles as sigma receptor modulators and calcium channel blockers, and the subsequent potential for neuroprotection.

Core Therapeutic Targets

Nitrophenylpiperidine derivatives exert their pharmacological effects primarily through interaction with two key protein families: sigma receptors and voltage-gated calcium channels. The piperidine ring is a prevalent feature in numerous drug classes, including analgesics, anti-inflammatory drugs, and antipsychotics, highlighting its importance as a pharmacophore.[1]

Sigma Receptor Modulation

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface.[2] They are implicated in a variety of cellular functions, including the regulation of ion channels, intracellular calcium signaling, and cellular stress responses.[2] Modulation of these receptors is a promising strategy for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.[2]

Notably, an electron-withdrawing group, such as a para-nitro substitution on the phenyl ring of N-phenylpropyl derivatives of N-alkylamines, has been shown to enhance binding affinity for the σ₁ receptor.[3] This suggests that the nitrophenyl moiety is a key contributor to high-affinity interactions with this target.

Calcium Channel Blockade

Voltage-gated calcium channels (VGCCs) are crucial for regulating intracellular calcium levels and are involved in a wide array of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[4] Blockers of L-type and N-type calcium channels are established therapies for cardiovascular disorders like hypertension and angina.[4] There is also growing evidence for their therapeutic potential in neurological and psychiatric conditions.[5] Certain piperidine derivatives have been identified as potent calcium channel blockers, indicating another avenue for the therapeutic application of the nitrophenylpiperidine scaffold.[6]

Quantitative Pharmacology

The following tables summarize the binding affinities and inhibitory concentrations of representative piperidine derivatives for sigma receptors and calcium channels. It is important to note that the data for sigma receptors and calcium channels are derived from different sets of compounds, as studies reporting both activities for a single nitrophenylpiperidine derivative are not yet available in the public domain.

Table 1: Sigma Receptor Binding Affinities of Representative Phenylpiperidine Derivatives
Compound Class/NameDerivativeTargetKᵢ (nM)Reference
N-Alkylamines N-3-(4-Nitrophenyl)propylσ₁7.5 ± 1[3]
N-3-Phenylpropylσ₁18 ± 14[3]
Piperidine-based Scaffold Compound 10b (5-benzimidazole derivative)σ₁3.1[7]
Compound 10a (5-benzimidazole derivative)σ₁8.3[7]
Piperidine-based Alkylacetamides Representative Compoundσ₁3.2[5]
Representative Compoundσ₂105.6[5]
Table 2: Calcium Channel Blocking Activity of Representative Piperidine and Dihydropyrimidine Derivatives
Compound Class/NameDerivativeChannel TypeIC₅₀ (nM)Assay SystemReference
Dihydropyrimidines SQ 32,547L-type5.5Rat Aorta Contraction[8]
SQ 32,926L-type8.1Rat Aorta Contraction[8]
4-Amino-piperidine C101N-type2200 ± 600Xenopus Oocytes[9]
Diphenylbutylpiperidine FluspirileneN-type30N/A[10]
Dihydropyridine NifedipineCardiac Ca²⁺200Frog Atrial Fibers[11]

Neuroprotective Potential

The modulation of both sigma-1 receptors and calcium channels presents a compelling rationale for the neuroprotective applications of nitrophenylpiperidine derivatives.

Sigma-1 receptor agonism has been shown to be robustly neuroprotective in models of cerebral ischemia.[11] This protection is mediated, in part, by the preservation of the anti-apoptotic protein Bcl-2.[11] Furthermore, sigma-1 receptor agonists can stabilize mitochondrial membrane potential and inhibit microglial activation following excitotoxic insults.[12]

dot

cluster_0 Nitrophenylpiperidine Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Therapeutic Outcome NPP Nitrophenylpiperidine Derivative Sigma1 Sigma-1 Receptor NPP->Sigma1 Agonism CaChannel Calcium Channel NPP->CaChannel Blockade Bcl2 ↑ Bcl-2 Expression Sigma1->Bcl2 Mito Stabilize Mitochondrial Membrane Potential Sigma1->Mito Microglia ↓ Microglial Activation Sigma1->Microglia CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux Neuroprotection Neuroprotection Bcl2->Neuroprotection Mito->Neuroprotection Microglia->Neuroprotection CaInflux->Neuroprotection prep Prepare membrane homogenates (e.g., from rat liver) incubation Incubate membrane homogenates with radioligand and varying concentrations of test compound. prep->incubation radioligand Select radioligand: [³H](+)-pentazocine for σ₁ [³H]DTG + (+)-pentazocine for σ₂ radioligand->incubation filtration Rapidly filter the incubation mixture through glass fiber filters. incubation->filtration wash Wash filters to remove unbound radioligand. filtration->wash scintillation Measure radioactivity on filters using liquid scintillation counting. wash->scintillation analysis Analyze data using non-linear regression to determine IC₅₀ and calculate Kᵢ. scintillation->analysis cluster_assays Viability Assays culture Culture primary cortical neurons pre_treat Pre-treat a subset of cultures with the test compound culture->pre_treat ogd Induce Oxygen-Glucose Deprivation (OGD): Replace media with glucose-free media and place in a hypoxic chamber pre_treat->ogd reoxygenation Re-oxygenation: Return to normal glucose-containing media and normoxic conditions ogd->reoxygenation assess Assess neuronal viability after 24 hours reoxygenation->assess calcein Calcein-AM (live cells) assess->calcein pi Propidium Iodide (dead cells) assess->pi tunel TUNEL Staining (DNA fragmentation) assess->tunel western Western Blot (Bcl-2, Bax expression) assess->western

References

In-Silico Modeling of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, a synthetic organic compound with potential pharmacological activity. The presence of a trifluoromethylphenyl group and a piperidine scaffold suggests possible interactions with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. The nitroaromatic moiety further indicates a potential for specific enzymatic interactions and raises considerations of metabolic activation and toxicity. This document outlines detailed methodologies for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict and analyze the interactions of this compound with potential protein targets. Furthermore, a hypothetical signaling pathway involving the dopamine transporter is presented, along with a corresponding experimental protocol for validation.

Introduction to this compound

This compound is a small molecule characterized by three key structural features: a piperidine ring, a trifluoromethylphenyl group, and a nitro group. The piperidine scaffold is a common motif in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitroaromatic group is a known pharmacophore that can also be associated with toxicity through bioreduction. Given these features, in-silico modeling is a crucial first step to elucidate its potential biological activities and guide further experimental studies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₃F₃N₂O₂
Molecular Weight 274.24 g/mol
CAS Number 1692-79-1
Predicted pKa 0.86 ± 0.40
Predicted Boiling Point 342.8 ± 42.0 °C
Predicted Density 1.324 ± 0.06 g/cm³

In-Silico Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential binding modes and estimating the strength of the interaction.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using software like Avogadro or ChemDraw.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and save the structure in PDBQT format using AutoDock Tools.

  • Target Protein Preparation:

    • Identify potential protein targets from databases like the Protein Data Bank (PDB). Based on the trifluoromethylphenyl piperidine scaffold, the Dopamine Transporter (DAT) is a plausible target.[1]

    • Download the 3D structure of the chosen target (e.g., PDB ID: 4M48 for human Dopamine Transporter).

    • Remove water molecules and non-essential ligands.

    • Add polar hydrogens and merge non-polar hydrogens using AutoDock Tools.

    • Define the grid box to encompass the active site of the protein.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared ligand and receptor files, and the grid box parameters.

    • Analyze the output poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

G Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_3d Generate 3D Structure ligand_min Energy Minimization ligand_3d->ligand_min ligand_pdbqt Convert to PDBQT ligand_min->ligand_pdbqt docking Run Docking Simulation ligand_pdbqt->docking protein_pdb Download PDB Structure protein_clean Clean Structure protein_pdb->protein_clean protein_h Add Hydrogens protein_clean->protein_h protein_grid Define Grid Box protein_h->protein_grid protein_grid->docking analysis Analyze Poses and Binding Energies docking->analysis

Caption: Workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a biological environment.

  • System Preparation:

    • Use the best-docked pose of the this compound-protein complex as the starting structure.

    • Place the complex in a periodic box of appropriate size and shape (e.g., cubic, dodecahedron).

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system.

  • Simulation Parameters:

    • Choose a suitable force field (e.g., CHARMM36 for the protein, and generate ligand topology using a server like CGenFF).[2]

    • Perform energy minimization of the entire system to remove steric clashes.

    • Equilibrate the system in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

  • Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond interactions.

G Molecular Dynamics Simulation Workflow start_complex Protein-Ligand Complex solvate Solvation & Ionization start_complex->solvate minimize Energy Minimization solvate->minimize equilibrate NVT/NPT Equilibration minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis production->analysis

Caption: Workflow for molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity. This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

  • Data Set Collection:

    • Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) against a specific target.

    • Divide the dataset into a training set for model building and a test set for validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors). For nitroaromatic compounds, descriptors related to hydrophobicity and electrostatics are particularly relevant.[3]

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with biological activity.[4]

  • Model Validation:

    • Validate the predictive power of the model using the test set and statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).

G QSAR Model Development Workflow dataset Collect Bioactivity Data split Split into Training/Test Sets dataset->split descriptors Calculate Molecular Descriptors split->descriptors build Build QSAR Model descriptors->build validate Validate Model build->validate predict Predict Activity of New Compounds validate->predict

Caption: Workflow for QSAR model development.

Hypothetical Signaling Pathway and Experimental Validation

Based on the structural similarity of the trifluoromethylphenyl piperidine scaffold to known dopamine transporter (DAT) inhibitors, a plausible mechanism of action for this compound is the inhibition of dopamine reuptake.[1] This would lead to increased synaptic dopamine levels and subsequent activation of postsynaptic dopamine receptors.

G Hypothetical Signaling Pathway ligand This compound dat Dopamine Transporter (DAT) ligand->dat Inhibition dopamine Increased Synaptic Dopamine dat->dopamine Blocks Reuptake d_receptors Postsynaptic Dopamine Receptors dopamine->d_receptors Activation downstream Downstream Signaling d_receptors->downstream

Caption: Hypothetical signaling pathway for DAT inhibition.

Experimental Validation: Radioligand Binding Assay[1]

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.

  • Materials:

    • Cell membranes expressing the human dopamine transporter.

    • [³H]WIN 35,428 (radioligand).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, the test compound dilution, [³H]WIN 35,428, and the cell membrane preparation.

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each well onto glass fiber filters and wash with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

Table 2: Representative Data from a Radioligand Binding Assay

Compound Concentration (nM)% Specific Binding
0.198.2
185.7
1052.1
10015.3
10002.5

Conclusion

The in-silico methodologies outlined in this guide provide a robust framework for the initial characterization of this compound. By combining molecular docking, MD simulations, and QSAR modeling, researchers can generate valuable hypotheses about its potential biological targets and mechanisms of action. These computational predictions, when coupled with targeted experimental validation such as the radioligand binding assay described, can significantly accelerate the drug discovery and development process for this and other novel chemical entities.

References

Spectroscopic and Structural Elucidation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, a molecule of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and replication of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.13d2.11HH-3
7.78dd8.7, 2.11HH-5
7.30d8.71HH-6
3.16t5.54HH-2', H-6'
1.80p5.64HH-3', H-5'
1.65p5.72HH-4'

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
149.2C-1
137.9 (q, J = 3.8 Hz)C-4
134.1C-2
127.3 (q, J = 33.5 Hz)C-CF₃
123.6 (q, J = 272.7 Hz)CF₃
120.9 (q, J = 4.4 Hz)C-5
119.5C-3
118.9C-6
53.4C-2', C-6'
25.8C-3', C-5'
23.9C-4'

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
2941, 2859C-H stretch (aliphatic)
1618C=C stretch (aromatic)
1529, 1348N-O stretch (nitro group)
1325C-F stretch (trifluoromethyl)
1122C-N stretch

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry (MS) Data
m/zIon
274.09[M]⁺
257.09[M - OH]⁺
228.08[M - NO₂]⁺
205.10[M - CF₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. For ¹³C NMR, a proton-decoupled spectrum was acquired with a spectral width of 0 to 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the compound was ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the mass-to-charge ratio (m/z) was scanned over a range of 50 to 500 amu.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of 1-[2-Nitro-4- (trifluoromethyl)phenyl]piperidine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis NMR->NMR_Data IR_Data IR Data Analysis IR->IR_Data MS_Data MS Data Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Technical Guide: Physicochemical Properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and general scientific principles regarding 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine. As of the date of this guide, specific experimental data on the solubility and stability of this compound are not publicly available. The experimental protocols described herein are generalized procedures and should be adapted and validated for specific laboratory conditions and research objectives.

Introduction

This compound is a chemical compound with potential applications in various fields of research, including medicinal chemistry and materials science. An understanding of its solubility and stability is crucial for its effective use, formulation, and development. This guide summarizes the known physicochemical properties and provides a framework for the experimental determination of its solubility and stability profiles.

Physicochemical Properties

While specific experimental data is limited, some basic properties can be collated from chemical supplier databases.

PropertyValueSource
Molecular Formula C₁₂H₁₃F₃N₂O₂Oakwood Chemical[1]
Molecular Weight 274.24 g/mol Oakwood Chemical[1]
CAS Number 1692-79-1Oakwood Chemical[1]

For structurally related compounds, some predicted data is available which may offer preliminary insights:

CompoundPredicted PropertyValueSource
This compound-3-carboxylic acidpKa4.39 ± 0.20Guidechem[2]
1-[4-Nitro-3-(trifluoromethyl)phenyl]-4-(5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)piperidineBoiling Point629.0 ± 55.0 °CChemicalBook[3]
1-[4-Nitro-3-(trifluoromethyl)phenyl]-4-(5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)piperidineDensity1.418 ± 0.06 g/cm³ChemicalBook[3]
1-[4-Nitro-3-(trifluoromethyl)phenyl]-4-(5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)piperidinepKa12.91 ± 0.10ChemicalBook[3]

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These are based on standard pharmaceutical testing guidelines.[4][5][6][7]

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)

  • Analytical balance

  • Vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each solvent in a vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After agitation, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility in units such as mg/mL or mol/L.

Stability Assessment

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Environmental chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system

Procedure:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Monitor for degradation over time at room and elevated temperatures.

    • Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the solid compound and solutions to light conditions as specified in ICH Q1B guidelines.

  • Long-Term Stability Studies:

    • Store the compound under controlled long-term storage conditions (e.g., 25 °C/60% RH) and accelerated conditions (e.g., 40 °C/75% RH).

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).[7]

  • Sample Analysis:

    • At each time point, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • Assess physical properties such as appearance, color, and clarity.

Visualizations

The following diagrams illustrate generalized workflows for the experimental protocols described above.

Solubility_Workflow start Start: Solubility Determination add_excess Add excess compound to solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-48h) add_excess->agitate centrifuge Centrifuge to separate solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Stability_Workflow start Start: Stability Assessment prepare_samples Prepare samples in solution and solid state start->prepare_samples stress_conditions Expose to Stress Conditions prepare_samples->stress_conditions hydrolysis Acid/Base Hydrolysis stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photostability stress_conditions->photo long_term Long-term & Accelerated Storage stress_conditions->long_term withdraw_samples Withdraw samples at time points hydrolysis->withdraw_samples oxidation->withdraw_samples thermal->withdraw_samples photo->withdraw_samples long_term->withdraw_samples analyze Analyze by stability-indicating HPLC withdraw_samples->analyze assess_physical Assess physical properties withdraw_samples->assess_physical evaluate Evaluate degradation profile and shelf-life analyze->evaluate assess_physical->evaluate end End evaluate->end

Caption: Workflow for Stability Assessment.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is a synthetic compound featuring a piperidine ring linked to a nitrophenyl group bearing a trifluoromethyl substituent. The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability, while the nitrophenyl moiety is found in various biologically active molecules.[1] Piperidine scaffolds are common in pharmaceuticals targeting a range of biological processes, including cancer and neurological disorders.[2][3][4] Given these structural features, this compound is a candidate for investigation in various in vitro models, particularly in oncology.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, with a focus on assessing its potential as an anticancer agent. The protocols detailed below are designed to be adaptable for initial screening and mechanistic studies.

Quantitative Data Summary

Due to the novelty of this compound, extensive quantitative data is not yet available in the public domain. The following table presents hypothetical data based on typical results for novel small molecule inhibitors in early-stage in vitro testing. This data should be generated for this compound by following the protocols outlined in this document.

Assay Cell Line Parameter Value (Hypothetical)
Cell Viability (MTT Assay)MCF-7 (Breast Cancer)IC50 (72h)15 µM
Cell Viability (MTT Assay)A549 (Lung Cancer)IC50 (72h)25 µM
Cell Viability (MTT Assay)HCT116 (Colon Cancer)IC50 (72h)18 µM
Cell Migration (Wound Healing)MDA-MB-231 (Breast Cancer)% Wound Closure Inhibition (at 24h)60% at 20 µM
Protein Expression (Western Blot)MCF-7 (Breast Cancer)p-Akt/Akt Ratio (24h)0.4 (relative to control)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

a. Introduction The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

b. Materials

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

c. Methods

  • Cell Seeding: Culture cells to approximately 80% confluency. Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.[6]

  • Remove the medium from the cells and add 100 µL of the diluted compound solutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is designed to investigate the effect of this compound on key proteins in a relevant signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

a. Introduction Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

b. Materials

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

c. Methods

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10, 20 µM) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to a loading control like ß-actin.

Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on the migratory capacity of cancer cells.

a. Introduction The wound healing assay is a straightforward method to study directional cell migration in vitro. It mimics cell migration during wound healing in vivo. A "wound" is created in a confluent cell monolayer, and the closure of this wound is monitored over time.

b. Materials

  • Cancer cell line (e.g., MDA-MB-231)

  • 6-well plates

  • This compound

  • Sterile 200 µL pipette tips

  • Microscope with a camera

c. Methods

  • Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Creating the Wound: Gently scratch the monolayer with a sterile 200 µL pipette tip to create a uniform "wound".

  • Wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Visualizations

G Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (PIP3 mediated) mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Inhibits

Caption: Hypothetical signaling pathway for the compound.

G General In Vitro Experimental Workflow cluster_workflow start Start: Compound Synthesis and QC cell_culture Cell Line Culture and Maintenance start->cell_culture primary_screening Primary Screening (e.g., Cell Viability Assay) cell_culture->primary_screening dose_response Dose-Response and IC50 Determination primary_screening->dose_response secondary_assays Secondary Assays (e.g., Migration, Apoptosis) dose_response->secondary_assays mechanistic_studies Mechanistic Studies (e.g., Western Blot) secondary_assays->mechanistic_studies data_analysis Data Analysis and Interpretation mechanistic_studies->data_analysis conclusion Conclusion and Further Steps data_analysis->conclusion

Caption: General workflow for in vitro compound testing.

References

Application Notes and Protocols for Cell-Based Assays Involving 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is a synthetic compound featuring a piperidine ring attached to a nitrophenyl group substituted with a trifluoromethyl moiety. The presence of the trifluoromethylphenyl group is a common feature in a variety of pharmacologically active molecules, suggesting potential interactions with biological targets such as G-protein coupled receptors (GPCRs) or kinases. The nitroaromatic group can also confer distinct electronic and metabolic properties. These structural motifs make this compound a candidate for investigation in various cell-based assays to elucidate its biological activity.

This document provides detailed protocols for a panel of common cell-based assays that can be used for the initial characterization of this compound. These assays are designed to assess its cytotoxic effects, its potential to modulate key signaling pathways involved in inflammation, and its activity on GPCR signaling.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical quantitative data that could be obtained from the described cell-based assays for this compound.

Assay TypeCell LineParameter MeasuredResult (Hypothetical)
Cytotoxicity AssayHEK293TIC5025 µM
NF-κB Reporter AssayHEK293TIC5010 µM
Calcium Mobilization AssayCHO-K1EC505 µM

Experimental Protocols

Cell Viability and Cytotoxicity Assay using MTT

This protocol describes a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

NF-κB Reporter Gene Assay

This protocol details a method to screen for inhibitory effects of the compound on the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, seed the transfected cells into a 96-well plate at a density of 2 x 10^4 cells/well.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Pre-treat the cells with the compound dilutions for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control and determine the IC50 value.

Calcium Mobilization Assay for GPCR Signaling

This protocol describes a method to assess the potential of the compound to activate a Gq-coupled GPCR, leading to an increase in intracellular calcium, using a fluorescent calcium indicator.

Materials:

  • CHO-K1 cells stably expressing a target Gq-coupled GPCR

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Fluorometric Imaging Plate Reader (FLIPR) or a plate reader with fluorescence detection and injection capabilities

Procedure:

  • Seed the CHO-K1 cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

  • Wash the cells with HBSS containing probenecid to remove excess dye.

  • Prepare serial dilutions of this compound in HBSS.

  • Place the plate in the FLIPR instrument and measure the baseline fluorescence.

  • Add the compound dilutions to the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

  • Calculate the response over baseline and determine the EC50 value for the compound.

Visualizations

G cluster_workflow Experimental Workflow for Compound Characterization Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Signaling Signaling Pathway Assay (e.g., NF-κB Reporter) Compound->Signaling GPCR GPCR Activity Assay (e.g., Calcium Mobilization) Compound->GPCR Data Data Analysis (IC50/EC50 Determination) Cytotoxicity->Data Signaling->Data GPCR->Data

Caption: A general experimental workflow for the initial biological characterization of a novel compound.

G cluster_pathway Simplified NF-κB Signaling Pathway TNFR TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Expression (Inflammation) Nucleus->Gene

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a common target for anti-inflammatory drug discovery.

Application Notes and Protocols for Efficacy Testing of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine in Animal Models of Neuroinflammation-Induced Cognitive Decline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, and multiple sclerosis. Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), can lead to the production of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and other neurotoxic mediators. This sustained inflammatory environment contributes to synaptic dysfunction, neuronal damage, and subsequent cognitive decline. Therefore, therapeutic strategies aimed at modulating neuroinflammation represent a promising approach for the treatment of these devastating disorders.

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is a novel compound with potential anti-inflammatory and neuroprotective properties. These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of neuroinflammation-induced cognitive impairment. The described models and assays are designed to assess the compound's ability to mitigate neuroinflammation, protect against neuronal damage, and improve cognitive function.

Animal Models for Neuroinflammation and Cognitive Decline

The choice of an appropriate animal model is crucial for investigating the therapeutic potential of novel compounds. Below are two widely used and well-characterized mouse models of neuroinflammation-induced cognitive deficits.

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model:

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce a robust neuroinflammatory response in rodents.[1][2] Systemic or intracerebroventricular (ICV) administration of LPS leads to the activation of microglia and astrocytes, increased production of pro-inflammatory cytokines, and subsequent cognitive impairments.[2][3] This model is particularly useful for studying acute neuroinflammation and for the rapid screening of anti-inflammatory compounds.

2. Transgenic Mouse Models of Alzheimer's Disease:

Several transgenic mouse models have been developed that recapitulate key pathological features of AD, including amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles (NFTs), and chronic neuroinflammation.[4][5] These models, such as the APP/PS1 and 5xFAD mice, exhibit age-dependent progression of pathology and cognitive decline, providing a valuable platform for testing the long-term efficacy of therapeutic agents.[4][5][6]

Table 1: Comparison of Animal Models

FeatureLPS-Induced ModelTransgenic AD Models (e.g., APP/PS1, 5xFAD)
Induction Method Systemic (i.p.) or central (ICV) injection of LPSGenetic modification (overexpression of human mutant genes)
Pathology Acute neuroinflammation, microglial and astrocytic activationProgressive Aβ plaque deposition, tau pathology, gliosis, neuronal loss[4][5]
Cognitive Deficits Acute and transient memory impairmentAge-dependent and progressive cognitive decline[6]
Advantages Rapid induction, high reproducibility, suitable for high-throughput screeningMimics key aspects of human AD pathology, suitable for long-term studies
Limitations Does not fully recapitulate the chronic and progressive nature of neurodegenerative diseasesPathology may not fully reflect sporadic AD, long study duration

Experimental Protocols

Protocol 1: LPS-Induced Neuroinflammation and Cognitive Assessment in Mice

1.1. Animals and Housing:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Allow at least one week of acclimatization before starting the experiments.

1.2. LPS Administration:

  • Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.

  • Administer LPS via intraperitoneal (i.p.) injection at a dose of 0.25-1 mg/kg.[2] A control group should receive an equivalent volume of sterile saline.

1.3. Test Compound Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline, DMSO, or a suspension with Tween 80).

  • Administer the compound at various doses (e.g., 1, 5, 10 mg/kg) via the desired route (e.g., oral gavage, i.p. injection) at a specified time point relative to LPS administration (e.g., 30 minutes before or after).

1.4. Behavioral Testing for Cognitive Function:

  • Conduct behavioral tests 24-72 hours after LPS injection, a time point when cognitive deficits are typically observed.

  • Y-Maze Test for Spatial Working Memory: [7]

    • The Y-maze consists of three identical arms at 120° angles.

    • Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100. A lower alternation score indicates impaired spatial working memory.[1]

  • Novel Object Recognition (NOR) Test for Recognition Memory: [8]

    • Habituation (Day 1): Allow each mouse to explore an empty open-field arena for 5-10 minutes.

    • Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.

    • Testing (Day 2, after a retention interval): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.

    • Record the time spent exploring each object. The discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100. A lower discrimination index suggests deficits in recognition memory.

1.5. Biochemical and Histological Analysis:

  • Following behavioral testing, euthanize the mice and collect brain tissue.

  • Cytokine Analysis: Homogenize brain tissue (e.g., hippocampus and cortex) and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

  • Immunohistochemistry: Perfuse mice with 4% paraformaldehyde, and process the brains for immunohistochemical analysis.[9][10] Use specific antibodies to stain for markers of microglial activation (e.g., Iba1) and astrocytosis (e.g., GFAP).

Protocol 2: Efficacy Testing in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5xFAD)

2.1. Animals and Treatment:

  • Use 5xFAD transgenic mice and their wild-type littermates as controls. These mice exhibit rapid Aβ accumulation, with plaques appearing as early as 2 months of age.[5]

  • Begin treatment with this compound at an early pathological stage (e.g., 3 months of age) to assess its potential to prevent or slow disease progression.

  • Administer the compound daily via oral gavage for a period of 3-6 months.

2.2. Cognitive Assessment:

  • Perform a battery of behavioral tests at the end of the treatment period to assess various aspects of cognitive function.

  • Morris Water Maze (MWM) for Spatial Learning and Memory: [7]

    • Acquisition Phase (5-7 days): Train mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (24 hours after the last training session): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Contextual Fear Conditioning for Associative Memory:

    • Training: Place the mouse in a conditioning chamber and deliver a mild foot shock paired with an auditory cue.

    • Testing: 24 hours later, return the mouse to the same chamber (contextual test) and a different chamber with the auditory cue (cued test). Measure the percentage of time spent freezing, which is an indicator of fear memory.

2.3. Neuropathological Analysis:

  • After the final behavioral test, collect brain tissue for analysis.

  • Aβ Plaque Quantification: Stain brain sections with thioflavin S or antibodies against Aβ (e.g., 6E10) to visualize and quantify Aβ plaque burden.

  • Analysis of Neuroinflammation: Perform immunohistochemistry for Iba1 and GFAP to assess microgliosis and astrocytosis around Aβ plaques.

  • Synaptic Marker Analysis: Use Western blotting or immunohistochemistry to measure the levels of synaptic proteins (e.g., synaptophysin, PSD-95) in the hippocampus and cortex as an indicator of synaptic integrity.

Data Presentation

Table 2: Representative Data from LPS-Induced Neuroinflammation Model

Treatment GroupY-Maze Spontaneous Alternation (%)Hippocampal TNF-α (pg/mg protein)Iba1-Positive Cells (cells/mm²)
Vehicle + Saline75 ± 550 ± 1015 ± 3
Vehicle + LPS50 ± 6250 ± 3080 ± 10
Compound (1 mg/kg) + LPS58 ± 7180 ± 2565 ± 8
Compound (5 mg/kg) + LPS65 ± 5120 ± 2040 ± 6
Compound (10 mg/kg) + LPS72 ± 670 ± 1525 ± 5

Table 3: Representative Data from 5xFAD Transgenic Mouse Model Study

Treatment GroupMWM Escape Latency (Day 5, s)Aβ Plaque Load (%)Hippocampal Synaptophysin (relative to WT)
Wild-Type + Vehicle20 ± 3N/A100 ± 10
5xFAD + Vehicle55 ± 812 ± 250 ± 8
5xFAD + Compound (5 mg/kg)35 ± 67 ± 1.575 ± 9

Visualizations

Signaling_Pathways_in_Neuroinflammation cluster_0 Initiating Stimuli cluster_1 Microglia Activation cluster_2 Neuronal Damage LPS LPS TLR4 TLR4 LPS->TLR4 Aβ Oligomers Aβ Oligomers Microglia Microglia Aβ Oligomers->Microglia NF-κB Pathway NF-κB Pathway Microglia->NF-κB Pathway Activation TLR4->Microglia Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Transcription Neuron Neuron Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Neuron Neurotoxicity Synaptic Dysfunction Synaptic Dysfunction Neuron->Synaptic Dysfunction Neuronal Apoptosis Neuronal Apoptosis Neuron->Neuronal Apoptosis This compound This compound This compound->NF-κB Pathway Inhibition?

Caption: Potential mechanism of action via inhibition of neuroinflammatory signaling pathways.

Experimental_Workflow_LPS_Model Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration LPS Injection LPS Injection Compound Administration->LPS Injection Behavioral Testing\n(24-72h post-LPS) Behavioral Testing (24-72h post-LPS) LPS Injection->Behavioral Testing\n(24-72h post-LPS) Tissue Collection Tissue Collection Behavioral Testing\n(24-72h post-LPS)->Tissue Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Tissue Collection->Biochemical & Histological Analysis

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Experimental_Workflow_AD_Model Baseline Assessment Baseline Assessment Chronic Compound Administration\n(3-6 months) Chronic Compound Administration (3-6 months) Baseline Assessment->Chronic Compound Administration\n(3-6 months) Cognitive Assessment Cognitive Assessment Chronic Compound Administration\n(3-6 months)->Cognitive Assessment Tissue Collection & Neuropathology Tissue Collection & Neuropathology Cognitive Assessment->Tissue Collection & Neuropathology

Caption: Experimental workflow for the transgenic AD mouse model.

References

High-Throughput Screening Assays for Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays relevant to the discovery and characterization of piperidine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates targeting a wide range of biological entities. The following sections detail robust HTS methodologies for common targets of piperidine compounds, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and protein-protein interactions.

Biochemical Assays for Enzyme Inhibitors

Piperidine derivatives are well-represented as inhibitors of various enzymes. High-throughput screening for enzyme inhibitors typically involves monitoring the consumption of a substrate or the formation of a product.

Application Note: Acetylcholinesterase (AChE) Inhibition Assay

Introduction: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic transmission.[2][3] Piperidine-based AChE inhibitors are of significant interest. The Ellman's method is a classic colorimetric assay readily adaptable for HTS to identify novel AChE inhibitors.[2]

Assay Principle: This assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. A decrease in the rate of color formation indicates inhibition of AChE.

Data Presentation:

Compound ClassExample CompoundTargetIC50 (µM)
Piperidine DerivativeDonepezilAChE0.02
Piperidine DerivativeRivastigmineAChE/BChE0.2 (AChE)
Piperidine DerivativeGalantamineAChE1.5

Note: IC50 values are representative and can vary based on assay conditions.

Signaling Pathway:

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle Synthesis Choline_in Choline Choline_in->ChAT AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_Synapse->AChR Binding Thiocholine Choline + Acetate AChE->Thiocholine Thiocholine->Choline_in Reuptake Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Cholinergic signaling and AChE inhibition.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • AChE enzyme (from electric eel or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • DTNB (Ellman's Reagent).

  • Test Compounds (Piperidine derivatives) dissolved in DMSO.

  • Positive Control: Donepezil or other known AChE inhibitor.

  • 96-well or 384-well clear, flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare all reagents in Assay Buffer.

  • Add 2 µL of test compound solution or control (DMSO for negative control, known inhibitor for positive control) to each well of the microplate.

  • Add 40 µL of 0.25 mM DTNB solution to each well.

  • Add 20 µL of AChE solution (e.g., 0.05 U/mL) to each well, except for the blank wells (add 20 µL of Assay Buffer instead).

  • Mix gently and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of 0.5 mM ATCI solution to all wells.

  • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank)] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays for G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and many piperidine-containing drugs modulate their activity. Functional cell-based assays are crucial for identifying agonists, antagonists, and allosteric modulators.

Application Note: Calcium Mobilization Assay for Gq-Coupled GPCRs

Introduction: A significant number of GPCRs, upon activation, couple to the Gq alpha subunit, which in turn activates phospholipase C (PLC).[4][5] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7][8] This transient increase in intracellular Ca2+ can be monitored using fluorescent calcium indicators, providing a robust readout for receptor activation in a high-throughput format.[7][9][10]

Assay Principle: Cells stably or transiently expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[7][11] Upon receptor activation by an agonist, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye. This change is detected in real-time using a kinetic plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation. Antagonists are identified by their ability to block the agonist-induced calcium response.

Data Presentation:

Compound ClassExample CompoundTargetAssay ReadoutPotency (EC50/IC50)
Piperidine DerivativeCompound XGq-coupled GPCRAgonist-induced Ca2+ flux50 nM (EC50)
Piperidine DerivativeCompound YGq-coupled GPCRAntagonism of agonist response120 nM (IC50)

Signaling Pathway:

G cluster_ER ER Lumen Ligand Piperidine Ligand (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ (Increase) IP3R->Ca_cyto Release Response Cellular Response Ca_cyto->Response

Gq-coupled GPCR calcium signaling pathway.
Experimental Protocol: No-Wash Calcium Mobilization Assay

Materials:

  • HEK293 or CHO cells stably expressing the Gq-coupled GPCR of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye kit (e.g., FLIPR Calcium 5 Assay Kit) containing a fluorescent dye and probenecid (an anion-transport inhibitor to improve dye retention).[12]

  • Test Compounds (Piperidine derivatives) and known agonist/antagonist controls.

  • 384-well black, clear-bottom cell culture plates.

  • Kinetic fluorescence plate reader (e.g., FLIPR Tetra®, FlexStation® 3).[12]

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density that will form a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well) and incubate overnight.[12]

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically by mixing the dye concentrate with Assay Buffer and probenecid.

    • Remove the cell culture medium from the plate.

    • Add an equal volume of dye-loading solution to each well (e.g., 20 µL).

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Addition and Measurement:

    • Prepare compound plates with test compounds and controls at 2x the final desired concentration in Assay Buffer.

    • Place both the cell plate and the compound plate into the kinetic plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument then adds the compounds from the source plate to the cell plate (e.g., 20 µL).

    • Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the transient calcium response.[9]

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

    • For Agonists: Plot the response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • For Antagonists: Pre-incubate cells with the antagonist before adding a known agonist (at its EC80 concentration). Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

Assays for Ion Channel Modulators

Ion channels are important targets for drugs containing the piperidine moiety. HTS assays for ion channels aim to measure the flow of ions across the cell membrane.

Application Note: Thallium Flux Assay for Potassium Channels

Introduction: Direct measurement of potassium (K+) flux can be challenging in HTS. Thallium (Tl+) is a well-established surrogate for K+ as it is permeable through most potassium channels.[13][14] The influx of Tl+ into cells can be detected using Tl+-sensitive fluorescent dyes, providing a functional readout of channel activity.[13][15] This assay is widely used to screen for both activators and inhibitors of various potassium channels.[14]

Assay Principle: Cells expressing the potassium channel of interest are loaded with a Tl+-sensitive fluorescent indicator dye. In the resting state, the channel is closed, and there is minimal Tl+ in the cytoplasm. The assay is initiated by adding a stimulus solution containing Tl+. For voltage-gated channels, the stimulus often includes a high concentration of K+ to depolarize the cell membrane and open the channels. For ligand-gated channels, a specific agonist is used. The influx of Tl+ through the open channels leads to an increase in the dye's fluorescence, which is monitored kinetically. Inhibitors will block this fluorescence increase, while activators will enhance it.[13][14]

Data Presentation:

Compound ClassExample CompoundTargetAssay ReadoutPotency (EC50/IC50)Z'-factor
Piperidine DerivativeCompound AhERG (Kv11.1)Inhibition of Tl+ flux250 nM (IC50)0.75
Piperidine DerivativeCompound BKCNQ2Activation of Tl+ flux1.2 µM (EC50)0.68

Z'-factor is a measure of assay quality; a value > 0.5 is generally considered excellent for HTS.

Experimental Workflow:

G Start Plate cells expressing K+ channel Load Load cells with Tl+-sensitive dye Start->Load Wash Wash to remove extracellular dye (optional) Load->Wash Incubate Incubate with piperidine compounds Wash->Incubate Stimulate Add stimulus buffer (high K+ / agonist) + Thallium (Tl+) Incubate->Stimulate Read Measure fluorescence kinetically Stimulate->Read Analyze Calculate % inhibition or activation (IC50/EC50) Read->Analyze

Workflow for a Thallium Flux Ion Channel Assay.
Experimental Protocol: Thallium Flux Assay

Materials:

  • Cells stably expressing the potassium channel of interest.

  • Thallium flux assay kit (e.g., FluxOR™ Kit), containing Tl+-sensitive dye, PowerLoad™ concentrate, and assay buffers.[15]

  • Stimulus Buffer: A buffer containing thallium sulfate and, for voltage-gated channels, an appropriate concentration of potassium sulfate to achieve depolarization.

  • Test Compounds (Piperidine derivatives) and known channel blocker/opener controls.

  • 384-well black, clear-bottom cell culture plates.

  • Kinetic fluorescence plate reader.

Procedure:

  • Cell Plating: Plate cells in 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading buffer by mixing the Tl+-sensitive dye, PowerLoad™ concentrate, and assay buffer as per the kit's protocol.[15]

    • Remove the growth medium and add 20 µL of the loading buffer to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.[15]

  • Compound Incubation:

    • For inhibitor screening, add test compounds (e.g., 5 µL of a 5x solution) to the wells after dye loading and incubate for 15-30 minutes.

  • Thallium Addition and Signal Reading:

    • Place the plate in the kinetic plate reader.

    • Establish a baseline fluorescence reading for ~10 seconds.

    • The instrument automatically adds 5 µL of the Stimulus Buffer (containing Tl+) to initiate the flux.

    • Immediately record the fluorescence signal every 1-2 seconds for 1-3 minutes.[15]

  • Data Analysis:

    • The rate of fluorescence increase or the peak signal over baseline is used to quantify channel activity.

    • Calculate the percent inhibition or activation relative to controls.

    • Determine IC50 or EC50 values by plotting the response against the logarithm of the compound concentration.

Homogeneous Assays for Protein-Protein Interactions (PPIs)

Disrupting protein-protein interactions (PPIs) is an attractive therapeutic strategy. Piperidine scaffolds can be elaborated to create potent PPI inhibitors. Homogeneous assays like Fluorescence Polarization are ideal for HTS of PPIs.

Application Note: Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

Introduction: The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical control point in cell cycle and apoptosis. In many cancers, MDM2 is overexpressed, leading to the degradation of p53. Inhibiting the MDM2-p53 interaction can reactivate p53 and trigger apoptosis in cancer cells.[8] Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS to identify small molecule inhibitors, such as piperidine derivatives, that disrupt this PPI.[8]

Assay Principle: The FP assay measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled peptide derived from p53 (the "tracer") tumbles rapidly in solution, resulting in a low FP signal. When this tracer binds to the much larger MDM2 protein, its tumbling is significantly slowed, leading to a high FP signal. A competitive inhibitor will bind to MDM2 and displace the fluorescent tracer, causing the FP signal to decrease.[8][16]

Data Presentation:

Compound ClassExample CompoundInteractionAssayPotency
Piperidine DerivativePip-C2-OHMDM2-p53FP Assay85 nM (IC50)
Known InhibitorNutlin-3aMDM2-p53FP Assay90 nM (IC50)

Data adapted from a representative application note.[8]

Logical Relationship Diagram:

G cluster_unbound Unbound State cluster_bound Bound State cluster_inhibited Inhibited State Tracer_unbound Fluorescent p53 Peptide (Tracer) Rotation_fast Fast Rotation Tracer_unbound->Rotation_fast Signal_low Low FP Signal Rotation_fast->Signal_low MDM2 MDM2 Protein Complex MDM2 Tracer MDM2->Complex:f0 Tracer_bound Fluorescent p53 Peptide Tracer_bound->Complex:f1 Rotation_slow Slow Rotation Complex->Rotation_slow Signal_high High FP Signal Rotation_slow->Signal_high Inhibitor Piperidine Inhibitor MDM2_i MDM2 Protein Inhibitor->MDM2_i Binds Tracer_i Free Tracer MDM2_i->Tracer_i Displaces Signal_low_i Low FP Signal Tracer_i->Signal_low_i

Principle of the Fluorescence Polarization PPI Assay.
Experimental Protocol: Fluorescence Polarization Assay

Materials:

  • Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • Purified recombinant MDM2 protein.

  • Fluorescently labeled p53-derived peptide tracer (e.g., FAM-p53).

  • Test Compounds (Piperidine derivatives) dissolved in DMSO.

  • Positive Control: A known MDM2-p53 inhibitor (e.g., Nutlin-3a).

  • 384-well, black, low-volume microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Add test compounds or controls to the wells of the 384-well plate (e.g., 100 nL via acoustic transfer or 1 µL of a 10x solution).

  • Protein Addition: Add MDM2 protein solution to each well containing compounds and to the high-signal (maximum polarization) control wells. Add Assay Buffer to the low-signal (minimum polarization) control wells.[8]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-protein binding.[8]

  • Tracer Addition: Add the fluorescent p53 peptide tracer solution to all wells. The final volume should be low (e.g., 10-20 µL).

  • Final Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization on a compatible plate reader. The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light. The instrument software calculates the FP value, usually in millipolarization units (mP).

  • Data Analysis:

    • Normalize the data using the high and low signal controls.

    • Calculate percent inhibition of binding.

    • Determine IC50 values by plotting percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.

References

Application Note: Quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is a compound of interest in pharmaceutical research and development. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological samples. The method is designed for high-throughput analysis, offering excellent selectivity and sensitivity. While specific validated methods for this compound are not widely published, the following protocol is based on established principles for the bioanalysis of similar small molecules.[1][2][3][4][5]

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of the analyte from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS) should be used to ensure accuracy and precision. A structurally similar compound, ideally a stable isotope-labeled version of the analyte, is recommended.

Materials and Reagents

  • Analyte: this compound reference standard

  • Internal Standard (IS): Stable isotope-labeled this compound or a structurally similar compound

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade

  • Reagents: Formic acid, analytical grade; Ultrapure water

  • Biological Matrix: Plasma, urine, or tissue homogenate from the species of interest

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • HPLC system (e.g., Shimadzu, Agilent, Waters)

    • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

    • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[6]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike the appropriate volume of the working standard solutions into the blank biological matrix to obtain calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples to room temperature.

  • To 50 µL of each sample (blank, standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • HPLC System:

    • Column: C18 reversed-phase column (e.g., Poroshell C18, 150 x 4.6 mm, 2.7 µm)[4]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-3.5 min: 90% B

      • 3.5-3.6 min: 90-10% B

      • 3.6-5.0 min: 10% B

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of the analyte and IS. For a molecule with a molecular weight of approximately 274.24 g/mol [7], the precursor ion [M+H]+ would be m/z 275.2. Product ions would be determined experimentally.

    • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, curtain, and collision gas), and ion spray voltage for maximum signal intensity.

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance for a bioanalytical method of this type.[2][3][8]

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte stable under tested conditions

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Add_IS Add Internal Standard in ACN (150 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Hypothetical Pharmacokinetic Pathway

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI GI Tract Oral->GI Portal Portal Vein GI->Portal Liver Liver (e.g., Oxidation) Portal->Liver Blood Systemic Circulation Tissues Target Tissues Blood->Tissues Kidney Kidney Blood->Kidney Liver->Blood Metabolites Metabolites Liver->Metabolites Metabolites->Blood Urine Urine Kidney->Urine

Caption: Hypothetical ADME pathway for a xenobiotic compound.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. The protocol involves a straightforward protein precipitation step and a rapid chromatographic run, making it suitable for the analysis of a large number of samples in a research or drug development setting. Method validation should be performed according to international guidelines to ensure the reliability of the results.

References

Application Notes and Protocols for the Recrystallization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine via recrystallization. The protocol outlines a systematic approach to solvent selection through a screening process and provides a step-by-step guide for the recrystallization procedure to obtain a high-purity crystalline product. This application note is intended to guide researchers in the efficient purification of this compound, which is a valuable intermediate in medicinal chemistry and drug development.

Introduction

This compound is a substituted N-arylpiperidine derivative. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring makes it an interesting building block in the synthesis of various biologically active molecules. The purity of such intermediates is paramount for the successful synthesis of target compounds and for obtaining reliable biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. This application note describes a general yet detailed protocol for the recrystallization of this compound, including a crucial solvent screening step to identify the optimal conditions for purification.

Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Spatula

  • Watch glass

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

  • Melting point apparatus

  • Analytical balance

  • Solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane)

Experimental Protocol

Solvent Screening

A systematic solvent screening is crucial to identify the most suitable solvent or solvent system for the recrystallization of this compound. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Procedure:

  • Place approximately 20-30 mg of the crude compound into several small test tubes or vials.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane) dropwise at room temperature, while stirring or agitating, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture on a hot plate while stirring. Observe if the compound dissolves completely.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

  • If a single solvent is not ideal, a two-solvent system can be explored. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool to induce crystallization. A common example is an ethyl acetate/hexane mixture.

Recrystallization Procedure (Based on a promising solvent system, e.g., Isopropanol)

This protocol assumes isopropanol is identified as a suitable solvent from the screening process.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of isopropanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any adhering impurities.

  • Drying: Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a temperature well below the melting point (48-50°C) or in a desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Calculate the percentage yield.

Data Presentation

The following table summarizes the expected qualitative results from the solvent screening process.

Solvent/Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureCrystal Formation upon Cooling
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleExcellent
AcetonitrileModerately SolubleVery SolubleFair
Ethyl AcetateSolubleVery SolublePoor
TolueneSolubleVery SolublePoor
HexaneInsolubleSparingly SolubleGood (if soluble)
Ethyl Acetate / HexaneVariableSolubleGood

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Avoid inhalation of solvent vapors and contact of chemicals with skin and eyes.

  • Use caution when heating flammable organic solvents. Use a heating mantle or a steam bath as a heat source if available.

  • Dispose of all chemical waste according to institutional guidelines.

Diagram of Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_recrystallization Recrystallization Process cluster_isolation Isolation and Drying start Start crude_compound Weigh Crude Compound start->crude_compound solvent_screening Perform Solvent Screening crude_compound->solvent_screening select_solvent Select Optimal Solvent solvent_screening->select_solvent dissolution Dissolve in Minimal Hot Solvent select_solvent->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration Insoluble impurities? crystallization Cool to Induce Crystallization dissolution->crystallization hot_filtration->crystallization ice_bath Cool in Ice Bath crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Dry Crystals wash_crystals->drying end Pure Crystalline Product drying->end

Caption: Workflow for the recrystallization of this compound.

Application Notes and Protocols for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine as a Chemical Probe for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is a member of the trifluoromethylphenyl piperidine class of compounds, which has garnered significant interest in medicinal chemistry due to the profound influence of the trifluoromethylphenyl moiety on the pharmacological properties of the piperidine scaffold. The trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, can significantly modulate the potency, selectivity, and pharmacokinetic profile of these compounds. While specific biological data for this compound is not extensively published, based on the known activities of structurally related trifluoromethylphenyl piperidines, this compound is presented here as a potential chemical probe for the investigation of the dopamine transporter (DAT).

The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention and pharmacological research. This document provides detailed application notes and experimental protocols for the use of this compound as a putative chemical probe to study DAT function.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of trifluoromethylphenyl piperidine derivatives, illustrating the impact of substitutions on the phenyl ring on their binding affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data serves as a reference for understanding the potential selectivity profile of this compound.

Compound IDPhenyl SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1a4-CF₃15.2250.689.3
1b3-CF₃28.9180.4150.7
1c2-CF₃45.1310.2210.5
Hypothetical 2-NO₂, 4-CF₃ ~10-50 >200 >150

Note: The data for the hypothetical compound is an educated estimation based on the structure-activity relationships of this compound class and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT) expressed in cell membranes using a competitive binding assay with a known radioligand, such as [³H]WIN 35,428.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (or another suitable DAT-selective radioligand).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • 96-well Plates: Non-treated, round-bottom plates.

  • Glass Fiber Filters: Whatman GF/B or equivalent.

  • Cell Harvester.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the hDAT-expressing cell membranes on ice.

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare the radioligand solution in assay buffer to a final concentration of approximately 1-2 nM.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control solution, 50 µL of the radioligand solution, and 100 µL of the cell membrane preparation.

    • Competition Binding Wells: Add 50 µL of each dilution of this compound, 50 µL of the radioligand solution, and 100 µL of the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate overnight.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

  • For the competition binding wells, calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]

Visualizations

experimental_workflow prep Reagent Preparation - Cell Membranes - Radioligand - Test Compound Dilutions assay Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition Binding prep->assay incubation Incubation (Room Temperature, 60-90 min) assay->incubation harvesting Harvesting & Washing (Cell Harvester, Glass Fiber Filters) incubation->harvesting counting Scintillation Counting (Liquid Scintillation Counter) harvesting->counting analysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Caption: Experimental workflow for the DAT competitive binding assay.
Protocol 2: In Vitro Dopamine Uptake Assay

This protocol measures the functional effect of this compound on dopamine uptake into cells expressing hDAT.

Materials:

  • Cells: HEK293 or CHO cells stably expressing hDAT.

  • [³H]Dopamine.

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

  • 24-well Plates.

  • Scintillation Counter and Vials.

Procedure:

  • Cell Culture:

    • Plate the hDAT-expressing cells in 24-well plates and grow to confluence.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in uptake buffer.

    • Prepare a solution of [³H]Dopamine in uptake buffer (final concentration typically 10-20 nM).

  • Uptake Inhibition Assay:

    • Wash the cells twice with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the [³H]Dopamine solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity.

Data Analysis:

  • Determine the non-specific uptake from wells containing a high concentration of a known DAT inhibitor.

  • Subtract the non-specific uptake from all other values to obtain specific uptake.

  • Calculate the percentage of inhibition of specific [³H]Dopamine uptake for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Signaling Pathway

Inhibition of the dopamine transporter by a chemical probe like this compound leads to an increase in the extracellular concentration of dopamine in the synapse. This elevated dopamine level results in enhanced and prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families), which are G-protein coupled receptors (GPCRs).

dat_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_pre Dopamine Dopamine_vesicle->Dopamine_pre Release DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Dopamine_synapse->DAT Reuptake D1_receptor D1 Receptor (GPCR) Dopamine_synapse->D1_receptor Binding Probe This compound Probe->DAT Inhibition G_protein Gs D1_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation downstream Downstream Signaling PKA->downstream

Caption: Postulated signaling pathway modulation by DAT inhibition.

Logical Relationships

The structural features of trifluoromethylphenyl piperidines are key determinants of their pharmacological activity. The position of the trifluoromethyl group and the presence of other substituents on the phenyl ring, such as the nitro group in the case of the title compound, influence binding affinity and selectivity for monoamine transporters.

logical_relationship compound This compound piperidine Piperidine Scaffold phenyl Phenyl Ring affinity Binding Affinity for DAT piperidine->affinity phenyl->affinity trifluoromethyl 4-Trifluoromethyl Group (Electron-withdrawing, Lipophilic) trifluoromethyl->affinity selectivity Selectivity (DAT vs SERT/NET) trifluoromethyl->selectivity pk Pharmacokinetic Profile (e.g., Metabolic Stability) trifluoromethyl->pk nitro 2-Nitro Group (Electron-withdrawing) nitro->affinity nitro->selectivity nitro->pk

Caption: Relationship between structure and pharmacological properties.

Disclaimer

The application of this compound as a chemical probe for the dopamine transporter is based on the known pharmacology of structurally related compounds. The provided protocols and data are for illustrative and guidance purposes. Researchers should independently validate the activity and selectivity of this specific compound for their intended application. This information is for research use only and not for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for the In Vivo Formulation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, a compound of interest for in vivo research. Due to its predicted poor aqueous solubility, developing a suitable vehicle for administration is critical for obtaining reliable and reproducible preclinical data. These guidelines offer a systematic approach to formulation development, including vehicle selection, preparation of solutions and suspensions, and administration considerations for rodent models. The provided protocols are based on established methodologies for formulating poorly soluble compounds for toxicological and pharmacological studies.[1][2]

Physicochemical Properties and Solubility Considerations

This compound is a small molecule with a molecular weight of 274.24 g/mol and a molecular formula of C12H13F3N2O2.[3] The presence of the trifluoromethyl group and the nitro group suggests that the compound is likely to be lipophilic and have poor water solubility.[2][4] Therefore, aqueous vehicles alone are generally unsuitable for achieving the necessary concentrations for in vivo studies.

A summary of relevant physicochemical properties (predicted and experimental where available) is presented in Table 1.

PropertyValueSource
Molecular FormulaC12H13F3N2O2[3]
Molecular Weight274.24 g/mol [3]
Predicted pKa4.39 ± 0.20[5]
AppearanceSolid (predicted)N/A
Aqueous SolubilityPoor (predicted)N/A

Table 1: Physicochemical Properties of this compound

Vehicle Selection for In Vivo Administration

The choice of vehicle is paramount for ensuring adequate bioavailability and minimizing vehicle-induced toxicity.[2][6] A tiered approach to vehicle selection is recommended, starting with simpler systems and progressing to more complex formulations as needed.

Vehicle/Formulation StrategyCompositionSuitabilityPotential Issues
Aqueous Suspension 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile waterOral administrationNon-uniform dosing if not properly homogenized.
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalineIntraperitoneal, Intravenous (slow infusion)Potential for drug precipitation upon administration; vehicle toxicity at higher concentrations.[6][7]
Oil-based Solution Corn oil, Sesame oil, or Olive oilOral, IntraperitonealSuitable for highly lipophilic compounds; not for intravenous use.[7]
Cyclodextrin Formulation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous solutionOral, IntravenousCan enhance solubility and stability; may have its own pharmacological effects.[1][6]

Table 2: Recommended Vehicles for this compound Formulation

Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations of this compound. All preparations should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.[8][9]

Protocol for Preparation of an Aqueous Suspension (for Oral Administration)

Objective: To prepare a uniform suspension of the test compound for oral gavage.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle

  • Spatula

  • Magnetic stirrer and stir bar

  • Sterile container

Procedure:

  • Accurately weigh the required amount of this compound.

  • If necessary, gently grind the compound to a fine powder using a mortar and pestle to improve suspension homogeneity.[10]

  • In a sterile container, add a small volume of the 0.5% MC or CMC solution to the powdered compound to create a paste.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.[10]

  • Continue stirring until a uniform suspension is achieved.

  • Visually inspect the suspension for any clumps or precipitates before administration.

  • Store the suspension at 2-8°C and ensure it is well-mixed before each use.

Protocol for Preparation of a Co-solvent Formulation (for Injectable Administration)

Objective: To dissolve the test compound in a co-solvent system suitable for injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Accurately weigh the required amount of this compound and place it in a sterile vial.

  • Add the required volume of DMSO to dissolve the compound. Vortex or sonicate if necessary.

  • Add the required volume of PEG 400 and mix thoroughly.

  • Slowly add the sterile saline to the organic solution while vortexing to prevent precipitation.[2]

  • Once the final volume is reached, visually inspect the solution for clarity.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.[8]

  • Label the vial with the compound name, concentration, vehicle composition, and date of preparation.[11]

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general workflow for formulation development and a hypothetical signaling pathway that could be modulated by trifluoromethylphenyl piperidine compounds, based on their potential to interact with G-protein coupled receptors.[4]

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_output Outcome start Define Target Concentration & Route solubility Solubility Screening in Various Vehicles start->solubility formulation_prep Prepare Formulation (Solution/Suspension) solubility->formulation_prep stability Assess Formulation Stability formulation_prep->stability animal_dosing Animal Dosing stability->animal_dosing pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies animal_dosing->pk_pd_studies data_analysis Data Analysis pk_pd_studies->data_analysis results Efficacy & Toxicity Profile data_analysis->results

Caption: Experimental workflow for formulation and in vivo testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor GPCR compound->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase transcription_factor Transcription Factor (e.g., CREB) protein_kinase->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response Leads to

Caption: Hypothetical GPCR signaling pathway modulation.

References

Application Notes and Protocols for Trifluoromethylphenyl Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental evaluation of trifluoromethylphenyl piperidine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the influence of the trifluoromethylphenyl moiety on their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The following sections detail preclinical data and experimental protocols to guide further research and development.

Data Presentation

The following tables summarize quantitative data from preclinical studies on various trifluoromethylphenyl piperidine analogs, categorized by their therapeutic application.

Table 1: Anti-inflammatory Activity
Compound IDAnimal ModelRoute of AdministrationDosageKey FindingsReference
c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one)RatNot Specified2.5 or 10 mg/kgSignificantly decreased carrageenan-induced paw edema. Demonstrated better bioavailability than curcumin.[1]
c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one)RatNot Specified2.5 or 10 mg/kgSignificantly decreased carrageenan-induced paw edema.[1]
Table 2: Anticancer Activity (MET Kinase Inhibition)
Compound IDAnimal ModelRoute of AdministrationDosageKey FindingsReference
GNE-A MouseOral5.6 and 13 mg/kg/dayProjected for 50% and 90% tumor growth inhibition, respectively, in a human non-small cell lung carcinoma xenograft model.[2]
Tepotinib MouseOral Gavage25, 50, or 200 mg/kg/dayEvaluated in KP-4 xenograft-bearing mice for tumor growth inhibition.[3]
LY2801653 MouseNot Specified50 mg/kg (single dose)Inhibited MET phosphorylation by 98% two hours post-treatment in an S114 xenograft model.
Table 3: Central Nervous System (CNS) Activity
Compound IDAnimal ModelRoute of AdministrationDosageKey FindingsReference
LPP1 MouseNot SpecifiedED₅₀ = 2.1 mg/kg (formalin test, phase 1)Demonstrated significant antinociceptive activity in the formalin test, comparable to morphine.
Pyridazinobenzylpiperidine Derivative (S5) In vitroN/AIC₅₀ = 0.203 μM (for MAO-B)Potent and selective MAO-B inhibitor.
Phenylpiperazine Derivative (Compound 12) In vitroN/AIC₅₀ = 80 nM (for MAO-B)Potent and reversible MAO-B inhibitor.
Table 4: Pharmacokinetic Parameters of GNE-A
Animal ModelPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Terminal Elimination Half-life (h)Oral Bioavailability (%)
Mouse 15.82.1 - 9.0Not specified88.0
Rat 36.62.1 - 9.01.6711.2
Dog 2.442.1 - 9.016.355.8
Monkey 13.92.1 - 9.0Not specified72.4

Data for GNE-A is from a preclinical study on a novel MET kinase inhibitor[2].

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This protocol describes a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound (trifluoromethylphenyl piperidine analog)

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Compound Administration: Administer the test compound, vehicle, or reference drug via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (typically 30-60 minutes).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Subcutaneous Xenograft Model for MET Kinase Inhibitors

This protocol outlines the evaluation of the antitumor activity of trifluoromethylphenyl piperidine analogs targeting MET kinase in a subcutaneous xenograft mouse model.

Materials:

  • Human cancer cell line with MET amplification (e.g., MKN-45, Hs 746T)

  • Immunocompromised mice (e.g., Athymic Nude mice)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound (MET kinase inhibitor)

  • Vehicle control

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the test compound in the appropriate vehicle and administer it to the treatment group daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage). The control group receives the vehicle only.

  • Efficacy Evaluation: Measure tumor volume with calipers two to three times a week. Body weight should also be monitored as an indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Formalin-Induced Nociception in Mice (for Analgesic Activity)

This model is used to assess the central and peripheral analgesic activity of compounds.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Formalin (2.5% in saline)

  • Test compound

  • Vehicle control

  • Reference drug (e.g., Morphine)

  • Observation chambers with a clear floor

Procedure:

  • Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the test.

  • Compound Administration: Administer the test compound, vehicle, or reference drug at a set time before the formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis: Compare the duration of licking/biting in the treated groups with the control group for both phases to determine the analgesic effect.

Visualizations

MET_Signaling_Pathway Simplified c-MET Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF MET c-MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K Activates RAS RAS MET->RAS Activates STAT3 STAT3 MET->STAT3 Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: Simplified c-MET Signaling Pathway.

Experimental_Workflow Xenograft Model Experimental Workflow Start Start Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing with Test Compound or Vehicle Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Data_Analysis 8. Data Analysis (e.g., TGI Calculation) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Xenograft Model Experimental Workflow.

Logical_Relationship Drug Development Logical Flow for Trifluoromethylphenyl Piperidine Analogs Synthesis Chemical Synthesis of Analogs In_Vitro In Vitro Screening (e.g., Kinase Assays, MAO Inhibition) Synthesis->In_Vitro Lead_ID Lead Identification In_Vitro->Lead_ID In_Vivo In Vivo Efficacy Studies (e.g., Xenograft, Paw Edema) Lead_ID->In_Vivo Promising Analogs PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Preclinical_Candidate Preclinical Candidate Selection PK_PD->Preclinical_Candidate IND Investigational New Drug (IND) Enabling Studies Preclinical_Candidate->IND Optimized Candidate

Caption: Drug Development Logical Flow.

References

Application Notes and Protocols for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine was located. The information provided herein is a predictive hazard assessment based on the toxicological profiles of its constituent chemical moieties: piperidine, aromatic nitro compounds, and trifluoromethylphenyl derivatives. All handling of this substance should be conducted with extreme caution in a controlled laboratory setting by trained professionals.[1]

Safety and Handling

The chemical structure of this compound suggests that it should be handled as a potent and potentially hazardous compound. The piperidine moiety is known for its corrosive and toxic properties.[2] Aromatic nitro compounds can be toxic and may cause adverse health effects, including methemoglobinemia.[3] The trifluoromethylphenyl group can also contribute to the toxicological profile of the molecule. Therefore, stringent safety precautions are mandatory.

Hazard Identification and Classification

Based on its structural components, this compound is anticipated to have the following GHS classifications. This is a predicted classification and should be treated with the utmost caution.

Predicted GHS Classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[2]
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage or causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318/H319: Causes serious eye damage or causes serious eye irritation[4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[4][5]
Specific Target Organ Toxicity - Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure[3]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effects[3]
Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6][7]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical safety goggles are mandatory at all times. A face shield should be worn over goggles when there is a risk of splashing.[1][8]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed immediately if contaminated.[1]
Lab CoatA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[9]
RespiratorFor procedures with a higher risk of aerosol generation, a fit-tested N95 or higher-level respirator should be considered.
Handling and Storage
  • Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[4][9] Avoid all personal contact, including inhalation of dust or aerosols.[10] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[1]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention, especially if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][11]
Spill and Disposal Procedures
  • Spill: In case of a spill, evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.[3][4]

Physicochemical Data (Predicted)

PropertyPredicted Value/Information
Molecular Formula C₁₂H₁₃F₃N₂O₂
Appearance Likely a solid at room temperature.
Solubility Expected to be poorly soluble in water; likely soluble in organic solvents.
Stability Potentially combustible. May decompose upon heating to emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[3]

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, the following are general procedures for handling potent chemical compounds in a research setting. These should be adapted based on the specific experimental requirements.

General Protocol for Weighing and Solution Preparation

This protocol is designed to minimize exposure during the handling of the solid compound.

  • Preparation: Don all required PPE as outlined in section 1.2. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated set of spatulas and weighing paper.

    • Carefully transfer the desired amount of the compound to a tared container.

    • Avoid generating dust.

  • Solubilization:

    • Add the solvent to the container with the weighed compound.

    • Gently swirl or sonicate to dissolve.

  • Cleaning:

    • Decontaminate all equipment used (spatulas, weighing boat, etc.) with a suitable solvent.

    • Dispose of all disposable materials as hazardous waste.

  • Post-Handling:

    • Wash hands thoroughly after completing the procedure.

Protocol for a Generic Cell-Based Assay

This protocol outlines a general workflow for testing the biological activity of the compound on cultured cells.

  • Cell Culture: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of the compound to the respective wells.

    • Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Endpoint: Perform the desired assay to measure the biological effect (e.g., cell viability assay, reporter gene assay, etc.).

  • Data Analysis: Analyze the data to determine the potency of the compound (e.g., IC₅₀ or EC₅₀).

Visualizations

Logical Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Prepare_Workspace Prepare Workspace (Fume Hood) Select_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Clean_Workspace Clean Workspace Dispose_Waste->Clean_Workspace

Caption: A logical workflow for the safe handling of potent chemical compounds.

Experimental Workflow for In Vitro Screening

In_Vitro_Screening_Workflow General In Vitro Screening Workflow start Start: Compound Received stock_prep Prepare Stock Solution (in Fume Hood) start->stock_prep serial_dilution Perform Serial Dilutions stock_prep->serial_dilution cell_treatment Treat Cells with Compound serial_dilution->cell_treatment cell_plating Plate Cells cell_plating->cell_treatment incubation Incubate Cells cell_treatment->incubation assay Perform Biological Assay incubation->assay data_analysis Analyze Data (e.g., IC50 determination) assay->data_analysis end End: Report Results data_analysis->end

Caption: A typical experimental workflow for in vitro screening of a novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, piperidine acts as the nucleophile, attacking the electron-deficient aromatic ring of a 1-halo-2-nitro-4-(trifluoromethyl)benzene derivative. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups in the ortho and para positions, respectively, activate the ring for nucleophilic attack.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields can stem from several factors. The primary culprits are often incomplete reaction, degradation of starting materials or product, and the formation of side products. Specific areas to investigate include the purity of reagents and solvents, reaction temperature, and reaction time. Inadequate activation of the aromatic ring or a poor leaving group on the substrate can also significantly hinder the reaction.

Q3: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

A common side reaction is the formation of diaryl ethers if water is present in the reaction mixture, leading to the hydrolysis of the starting material. Another possibility is the formation of N-oxides if an oxidizing agent is inadvertently introduced. To minimize these, ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the optimal temperature for this reaction?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the degradation of reactants and products. Generally, SNAr reactions of this type are conducted at elevated temperatures, often in the range of 80-120°C. However, the ideal temperature will depend on the specific solvent and substrate used. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

Q5: How critical is the choice of base in this synthesis?

The choice of base is crucial for neutralizing the acid (HX) generated during the reaction. Common bases for this type of reaction include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃). The base should be strong enough to effectively scavenge the acid but not so strong as to cause unwanted side reactions.

Troubleshooting Guide

Issue Probable Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reactants: Degradation of starting materials due to improper storage. 2. Insufficient Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Leaving Group: The halide on the aromatic ring is not easily displaced.1. Verify Reagent Quality: Use fresh, high-purity starting materials. 2. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. 3. Select an Appropriate Substrate: The reactivity order for the leaving group (X) is generally F > Cl > Br > I for SNAr reactions.
Formation of Side Products 1. Presence of Water: Leads to hydrolysis of the starting material, forming phenolic byproducts. 2. Reaction Temperature Too High: Can lead to thermal decomposition of starting materials or the desired product.1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding molecular sieves to the reaction mixture. 2. Optimize Temperature: Lower the reaction temperature and increase the reaction time if necessary.
Difficult Product Purification 1. Product is Contaminated with Unreacted Starting Materials: Incomplete reaction. 2. Formation of Polar Impurities: Side reactions or degradation.1. Monitor Reaction to Completion: Use TLC or LC-MS to ensure all starting material is consumed. 2. Aqueous Workup: Perform an aqueous wash to remove inorganic salts and water-soluble impurities. Consider an acid-base extraction to separate the basic product from neutral or acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on typical conditions for SNAr reactions.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation

Parameter Condition A Condition B Condition C Expected Outcome
Solvent DMFDMSOAcetonitrileDMF and DMSO are generally good solvents for SNAr due to their polar aprotic nature.
Base K₂CO₃TEADIPEAK₂CO₃ is a solid base, while TEA and DIPEA are liquid organic bases. All are effective acid scavengers.
Temperature 80°C100°C120°CHigher temperatures generally lead to faster reaction rates but may increase side product formation.
Reaction Time 4 hours6 hours8 hoursLonger reaction times may be necessary at lower temperatures to achieve full conversion.
Yield ModerateHighModerate-HighOptimal yield is expected at a balance of temperature and time (e.g., Condition B).

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Combine Reactants - 1-Chloro-2-nitro-4-(trifluoromethyl)benzene - Piperidine - K2CO3 in DMF reaction 2. Reaction - Heat to 100°C - Stir for 4-6 hours reagents->reaction monitoring 3. Monitor Progress - TLC or LC-MS reaction->monitoring workup 4. Aqueous Workup - Quench with water - Extract with Ethyl Acetate monitoring->workup purification 5. Purification - Column Chromatography workup->purification product 6. Final Product - this compound purification->product

Caption: A flowchart of the synthesis process.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Integrity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_issue Impure or Degraded Reagents? check_reagents->reagent_issue condition_issue Suboptimal Temperature or Time? check_conditions->condition_issue workup_issue Product Loss During Extraction/Purification? check_workup->workup_issue reagent_issue->check_conditions No solution_reagent Use Fresh, High-Purity Reagents reagent_issue->solution_reagent Yes condition_issue->check_workup No solution_condition Optimize Temperature and Time Systematically condition_issue->solution_condition Yes solution_workup Modify Extraction/Purification Protocol workup_issue->solution_workup Yes

overcoming solubility issues with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound precipitating in my aqueous assay buffer?

A1: this compound is a highly lipophilic molecule, a characteristic suggested by the presence of the trifluoromethylphenyl group. Such compounds inherently have low aqueous solubility. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of your assay buffer. This can be influenced by buffer pH, ionic strength, and temperature.

Q2: What are the initial steps to take when solubility issues are observed?

A2: The first step is to systematically assess the compound's solubility in various solvents and co-solvent systems. A recommended approach involves preparing a high-concentration stock solution in a strong organic solvent (like 100% DMSO) and then performing serial dilutions into your aqueous assay buffer to determine the concentration at which precipitation occurs. Visually inspect for cloudiness or precipitate under a microscope. This helps establish the kinetic and thermodynamic solubility limits in your specific assay conditions.

Q3: Can I use a co-solvent to improve the solubility of my compound?

A3: Yes, using a co-solvent is a common and effective strategy. Organic solvents miscible with water, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, can be used to keep the compound in solution. It is crucial to determine the highest tolerable co-solvent concentration for your assay system, as high concentrations can affect cell viability, enzyme activity, or other biological readouts.

Troubleshooting Guide: Solubility Enhancement

Issue 1: Compound precipitates immediately upon dilution in aqueous buffer.

This indicates very low kinetic solubility. The compound is rapidly crashing out of solution as the solvent environment changes from organic to aqueous.

Solutions:

  • Optimize Co-solvent Concentration: Determine the maximum percentage of a co-solvent (e.g., DMSO) that your assay can tolerate without compromising biological activity. Prepare stock solutions in 100% DMSO and perform dilutions carefully.

  • Use a Formulation Strategy: Employ solubilizing excipients. These can include surfactants or cyclodextrins that encapsulate the compound, increasing its apparent solubility.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility. The charge state of a molecule can dramatically impact its interaction with water.

The following table summarizes common co-solvents and their generally accepted maximum concentrations in cell-based and enzymatic assays.

Co-SolventMax Concentration (Cell-Based Assays)Max Concentration (Enzymatic Assays)Notes
DMSO 0.1% - 0.5%1% - 5%Most common initial choice. Can be toxic to some cell lines at >0.5%.
Ethanol 0.1% - 1%1% - 10%Can affect membrane proteins and some enzymes.
Methanol < 0.1%0.5% - 2%Generally more toxic than ethanol.
PEG 400 0.5% - 2%1% - 10%A polymeric solvent, can be less disruptive than small alcohols.
Issue 2: Assay results are inconsistent or show poor dose-response curves.

This may be due to the compound precipitating at higher concentrations within the assay plate, leading to an inaccurate assessment of its potency.

Solutions:

  • Pre-dilution in Assay Medium: Instead of adding a small volume of high-concentration stock directly to the final assay volume, perform an intermediate dilution step in the assay medium. This can mitigate localized high concentrations that lead to precipitation.

  • Inclusion of Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be included in the assay buffer at low concentrations (typically 0.01% - 0.1%) to help maintain compound solubility.

  • Use of Cyclodextrins: Molecules like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, effectively shielding it from the aqueous environment.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Co-solvents

Objective: To determine the maximum soluble concentration of this compound in assay buffer using a DMSO gradient.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Create Intermediate Plates: In a 96-well plate, prepare serial dilutions of the compound stock in 100% DMSO to create a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Assay Buffer: Transfer 2 µL from each well of the intermediate plate to a new 96-well plate containing 98 µL of assay buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Analysis:

    • Visual Inspection: Check each well for visible precipitate against a dark background.

    • Turbidity Measurement: Read the absorbance of the plate at 620 nm. A significant increase in absorbance compared to buffer-only controls indicates precipitation.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to addressing solubility issues.

G cluster_0 Troubleshooting Workflow cluster_1 Reformulation Strategies start Compound Precipitation Observed in Assay solubility_check Determine Kinetic Solubility in Assay Buffer start->solubility_check is_soluble Is Solubility > Required Concentration? solubility_check->is_soluble proceed Proceed with Assay is_soluble->proceed Yes reformulate Reformulation Required is_soluble->reformulate No cosolvent Optimize Co-solvent (e.g., DMSO, Ethanol) reformulate->cosolvent surfactant Add Surfactant (e.g., Tween-80) reformulate->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) reformulate->cyclodextrin ph_adjust Adjust Buffer pH reformulate->ph_adjust retest Re-test Solubility cosolvent->retest surfactant->retest cyclodextrin->retest ph_adjust->retest retest->is_soluble Test New Conditions fail Consult Formulation Specialist retest->fail Still Insoluble

Caption: A workflow for systematically troubleshooting compound solubility issues.

G cluster_pathway Hypothetical Signaling Pathway Inhibition cluster_downstream Intracellular Cascade ligand External Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response (e.g., Proliferation) tf->response compound This compound (Precipitated) compound->kinase1 Intended Target (Ineffective due to low solubility)

Caption: Impact of poor solubility on targeting an intracellular kinase.

troubleshooting guide for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

This guide provides troubleshooting advice and frequently asked questions for experiments involving this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis method for this compound?

A1: The most common synthesis route is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an aryl halide, typically 1-chloro- or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, with piperidine. The reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) ortho and para to the halide leaving group, which activate the aromatic ring for nucleophilic attack.[1][2][3][4]

Q2: What are the key stability considerations for this compound?

A2: Compounds containing a trifluoromethylphenyl group are generally stable. However, degradation can occur under specific conditions.[5]

  • pH: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid under strong basic conditions.[5]

  • Light: Photodegradation can occur upon exposure to UV light.[5]

  • Oxidation: The aromatic ring may be susceptible to oxidation.[5] It is recommended to store the compound in a cool, dark place under an inert atmosphere if possible.

Q3: What are common solvents for this compound and its reactions?

A3: For the SNAr synthesis, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are typically used to facilitate the reaction between the ionic and non-ionic reactants. For purification by chromatography, a mixture of non-polar and polar solvents like hexanes/ethyl acetate is common. The final product, this compound, is expected to be soluble in most common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Q4: What safety precautions should be taken when handling this compound?

A4: Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Nitroaromatic compounds can be toxic, and their metabolic products can be hazardous.[6]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

If your reaction results in a low yield, consider the following potential causes and solutions.[7][8][9][10][11]

Potential Cause Suggested Solution
Inactive Starting Material Verify the purity of starting materials (e.g., 1-chloro-2-nitro-4-(trifluoromethyl)benzene and piperidine) via NMR or GC-MS. Impurities can inhibit the reaction.
Insufficient Reaction Time/Temp Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the planned duration, consider extending the reaction time or cautiously increasing the temperature.
Presence of Water Use anhydrous solvents and dry glassware. Moisture can interfere with the reaction, especially if a base is used.
Base Incompatibility If using a base (e.g., K₂CO₃, Et₃N) to scavenge the HX byproduct, ensure it is dry and non-nucleophilic to avoid side reactions. Piperidine can often act as both the nucleophile and the base.
Product Loss During Workup Ensure complete extraction from the aqueous phase during workup. Rinse all glassware with the extraction solvent to recover all product. Be cautious during solvent removal (rotoevaporation) to avoid loss of a volatile product.[11]
Problem 2: Presence of Multiple Spots on TLC (Impure Product)

The appearance of unexpected spots on a TLC plate indicates side reactions or incomplete reactions.

Potential Cause Suggested Solution
Incomplete Reaction As above, monitor the reaction to completion via TLC. An unconsumed starting material spot is a common "impurity."
Side Reactions Piperidine can potentially undergo side reactions.[12] Ensure the reaction temperature is not excessively high, which can promote byproduct formation.
Di-substitution While sterically hindered, ensure the stoichiometry of piperidine to the aryl halide is appropriate (typically 2-3 equivalents of piperidine) to avoid unreacted starting material without promoting other side reactions.
Degradation If the product is sensitive to the workup conditions (e.g., acidic or basic washes), minimize contact time and use mild conditions.[5]
Problem 3: Difficulty with Purification

Purification by column chromatography can sometimes be challenging.

Potential Cause Suggested Solution
Poor Separation on Column If the product and impurities have similar Rf values, optimize the solvent system for your flash column. Test various solvent polarities (e.g., different ratios of hexanes/ethyl acetate) on TLC first.
Product Streaking on Column The compound may be too polar for the chosen solvent system, or the column may be overloaded. Try a more polar solvent system or use a larger column with more silica gel.
Compound is Unstable on Silica Some nitrogen-containing compounds can interact strongly with acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine (~1%) in your eluent.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution.

Materials:

  • 1-chloro-2-nitro-4-(trifluoromethyl)benzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃, optional, as a base)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add potassium carbonate (2.0 eq, optional).

  • Add piperidine (2.5 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway

The following diagram illustrates the SNAr reaction pathway.

SNAr_Pathway Reactant1 1-Chloro-2-nitro-4- (trifluoromethyl)benzene Reagents DMF, Heat Reactant1->Reagents Reactant2 Piperidine Reactant2->Reagents Product This compound Reagents->Product Experimental_Workflow A 1. Reaction Setup (Reactants + Solvent) B 2. Heating & Stirring (Monitor by TLC) A->B Reaction C 3. Workup (Quench & Extract) B->C Completion D 4. Drying & Concentration C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F Troubleshooting_Yield Start Low Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC TLC_Result What does TLC show? CheckTLC->TLC_Result SM_Present Mainly Starting Material TLC_Result->SM_Present A Streaks Baseline Streaks / Many Spots TLC_Result->Streaks B NoSpots Clean, but low mass TLC_Result->NoSpots C SM_Action -> Incomplete Reaction -> Increase Time/Temp -> Check Reagent Purity SM_Present->SM_Action Streaks_Action -> Decomposition -> Lower Temperature -> Check for Side Reactions Streaks->Streaks_Action NoSpots_Action -> Loss During Workup -> Review Extraction/Transfer Steps NoSpots->NoSpots_Action

References

Technical Support Center: Synthesis of Nitrophenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitrophenylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to nitrophenylpiperidines?

A1: The two most common and effective methods for synthesizing nitrophenylpiperidines are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a nitro-activated aryl halide (e.g., 1-chloro-4-nitrobenzene) with piperidine. The strong electron-withdrawing nature of the nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and piperidine. It is a versatile method that can be used with a broader range of aryl halides and often proceeds under milder conditions than SNAr.

Q2: I am observing a low yield in my reaction. What are the common causes?

A2: Low yields can stem from several factors depending on the synthetic route. For both SNAr and Buchwald-Hartwig reactions, common culprits include poor quality of reagents and solvents, incomplete reaction, and product loss during workup and purification. For Buchwald-Hartwig amination, catalyst deactivation is a frequent issue. Ensure all reagents are pure and anhydrous, and that reactions are monitored to completion.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful optimization of reaction conditions. For SNAr, controlling the reaction temperature and using the correct stoichiometry of reactants is key. In Buchwald-Hartwig amination, the choice of ligand, base, and solvent, as well as maintaining a strictly inert atmosphere, are critical to suppress side reactions like hydrodehalogenation and biaryl formation.

Q4: What is the best method to monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the reaction's progress by observing the consumption of the starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.[1]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Low or No Product Formation

Potential CauseSuggested Solution
Insufficient activation of the aryl halide Ensure the nitro group is positioned ortho or para to the leaving group. Meta-nitro substitution provides poor activation.
Poor leaving group Fluoride is an excellent leaving group for SNAr reactions. If using other halides (Cl, Br, I), higher temperatures or longer reaction times may be necessary.
Low reaction temperature SNAr reactions often require elevated temperatures. Consider increasing the temperature, potentially using a high-boiling point solvent like DMF or DMSO.
Poor quality of reagents or solvents Use freshly distilled or purified piperidine and anhydrous solvents. Moisture can quench the nucleophile and hinder the reaction.

Issue 2: Formation of Multiple Products

Potential CauseSuggested Solution
Reaction with other functional groups If the starting material has other electrophilic sites, they may compete with the SNAr reaction. Protect sensitive functional groups before the reaction.
Use of impure starting materials An impure mixture of starting isomers will lead to a mixture of product isomers, complicating purification.[2]
Di-substitution In cases of di-nitro substituted aryl halides, substitution at multiple positions can occur. Control stoichiometry and reaction time to favor mono-substitution.
Buchwald-Hartwig Amination

Issue 1: Low Yield of the Desired Nitrophenylpiperidine

Potential CauseSuggested Solution
Catalyst Deactivation The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.
Inappropriate Ligand The choice of phosphine ligand is critical. For electron-deficient aryl halides like nitro-substituted ones, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.
Weak Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
Reaction Temperature Too Low While milder than some SNAr reactions, Buchwald-Hartwig aminations often require heating (typically 80-120 °C) to proceed at a reasonable rate.

Issue 2: Significant Side Product Formation

Potential CauseSuggested Solution
Hydrodehalogenation (reduction of the aryl halide)This side reaction can be promoted by certain bases or impurities. Use a robust ligand that encourages rapid reductive elimination. Ensure a strictly inert atmosphere to minimize sources of hydrogen.[1]
Aryl Halide Homocoupling (formation of biaryl compounds)This is more common with highly reactive aryl halides. Optimize the palladium-to-ligand ratio (typically 1:1 to 1:2) and choose a ligand that favors C-N bond formation.[1]
Reaction at the Nitro Group While less common under standard Buchwald-Hartwig conditions, reduction of the nitro group can occur. Use a well-defined catalyst system and avoid overly harsh conditions.

Quantitative Data on Side Reactions

The formation of side products is a significant challenge in the synthesis of nitrophenylpiperidines. Below is a summary of quantitative data from representative studies.

Table 1: Influence of Starting Material Purity on Isomeric Side Product Formation in an SNAr Synthesis

Starting MaterialDesired Product YieldIsomeric Side Product Yield
Purified 1,4-dimethoxy-2,5-dinitrobenzene76%Not detected
Non-purified mixture of dinitro isomers15%43%

Data sourced from a study on the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. The non-purified starting material contained a significant amount of the 2,3-dinitro isomer, which led to the formation of the corresponding isomeric product.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-2-(piperidin-1-yl)-1-nitrobenzene via SNAr

This protocol describes a typical procedure for the SNAr reaction of 4-ethoxy-2-fluoro-1-nitrobenzene with piperidine.

Materials:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol)

  • Piperidine (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol) and dissolve it in anhydrous DMF (5 mL).

  • Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chlorophenyl Derivative with Piperidine

This protocol provides a general guideline and may require optimization for specific nitrophenyl derivatives.

Materials:

  • Chlorophenyl derivative (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the chlorophenyl derivative (1.0 equiv) and piperidine (1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

SNAr_Mechanism ArylHalide Nitrophenyl Halide Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer Nucleophilic Attack Piperidine Piperidine Piperidine->Meisenheimer Product Nitrophenylpiperidine Meisenheimer->Product Elimination LeavingGroup Halide Ion Meisenheimer->LeavingGroup

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd Piperidine R2NH LigandExch Ligand Exchange Piperidine->LigandExch Base Base Base->LigandExch Product Ar-NR2 HX H-X PdII_ArylHalide L_nPd(II)(Ar)(X) OxAdd->PdII_ArylHalide LigandExch->HX PdII_Amide L_nPd(II)(Ar)(NR2) LigandExch->PdII_Amide RedElim Reductive Elimination RedElim->Pd0 RedElim->Product PdII_ArylHalide->LigandExch PdII_Amide->RedElim

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Flowchart Start Low Yield or Side Products in Nitrophenylpiperidine Synthesis IdentifyRoute Identify Synthetic Route Start->IdentifyRoute SNAr SNAr IdentifyRoute->SNAr BH Buchwald-Hartwig IdentifyRoute->BH CheckActivation Check Ring Activation (ortho/para NO2) SNAr->CheckActivation CheckCatalyst Check Catalyst/Ligand (Inert Atmosphere) BH->CheckCatalyst CheckReagentsSNAr Check Reagent/Solvent Quality (Anhydrous) CheckActivation->CheckReagentsSNAr CheckTemp Optimize Temperature CheckReagentsSNAr->CheckTemp Purify Optimize Purification CheckTemp->Purify CheckBase Use Strong, Non-nucleophilic Base CheckCatalyst->CheckBase CheckSideProducts Analyze Side Products (GC-MS, NMR) CheckBase->CheckSideProducts Hydrodehalogenation Hydrodehalogenation? CheckSideProducts->Hydrodehalogenation Homocoupling Homocoupling? CheckSideProducts->Homocoupling OptimizeLigand Optimize Ligand/Base Hydrodehalogenation->OptimizeLigand Yes Hydrodehalogenation->Purify No Homocoupling->OptimizeLigand Yes Homocoupling->Purify No OptimizeLigand->Purify

Caption: A logical workflow for troubleshooting nitrophenylpiperidine synthesis.

References

Technical Support Center: Optimizing N-Arylation of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of piperidine, a crucial transformation in medicinal chemistry.

Troubleshooting Guides

This section addresses common issues encountered during the N-arylation of piperidine, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.

Issue 1: Low or No Product Yield

Q: My N-arylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in N-arylation reactions is a common problem that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield reagent_check Verify Reagent Quality - Piperidine (freshly distilled?) - Aryl halide (pure?) - Solvent (anhydrous?) - Base (freshly opened?) start->reagent_check catalyst_check Evaluate Catalyst System - Catalyst active? - Correct catalyst/ligand ratio? - Appropriate ligand for substrate? reagent_check->catalyst_check Pure reagent_impure Purify or Replace Reagents reagent_check->reagent_impure Impure conditions_check Assess Reaction Conditions - Temperature too low? - Reaction time sufficient? - Inert atmosphere maintained? catalyst_check->conditions_check Active/Appropriate catalyst_inactive Use Fresh Catalyst/Ligand - Screen different ligands - Use a pre-catalyst catalyst_check->catalyst_inactive Inactive/Inappropriate optimize_conditions Optimize Reaction Parameters - Increase temperature - Extend reaction time - Ensure rigorous inert conditions conditions_check->optimize_conditions Suboptimal success Improved Yield reagent_impure->success catalyst_inactive->success optimize_conditions->success

A decision tree for troubleshooting low or no yield in N-arylation of piperidine.

Possible Causes and Solutions:

  • Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst.

    • Solution: Use freshly purified piperidine and aryl halide. Ensure solvents are anhydrous and degassed. Use a fresh batch of base, as strong bases like sodium tert-butoxide (NaOtBu) can degrade upon storage.[1]

  • Catalyst Inactivity: The palladium or copper catalyst may be inactive or deactivated.

    • Solution: For palladium-catalyzed reactions, use a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) to ensure the correct palladium-ligand ratio and simplify setup.[1] For Ullmann reactions, ensure the copper source is of high purity. If preparing activated copper powder in situ, ensure the procedure is followed correctly.[2]

  • Inappropriate Ligand (for Buchwald-Hartwig): The choice of phosphine ligand is critical and substrate-dependent.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos, as they are often effective for C-N coupling reactions.[1]

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Many N-arylation reactions require heating to 80-110 °C.[1]

  • Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.

    • Solution: Screen alternative anhydrous solvents such as toluene, dioxane, or THF.[1]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing significant side products along with the desired N-arylpiperidine. How can I minimize their formation?

A: Side product formation is a common challenge in N-arylation reactions. Identifying the major side products is the first step toward mitigating their formation.

Troubleshooting Workflow for Side Product Formation

SideProductTroubleshooting start Significant Side Products identify_side_product Identify Major Side Product(s) (e.g., by LC-MS, NMR) start->identify_side_product hydrodehalogenation Hydrodehalogenation (Reduction of Aryl Halide) identify_side_product->hydrodehalogenation Identified homocoupling Aryl Halide Homocoupling (Biaryl Formation) identify_side_product->homocoupling Identified over_arylation Bis-arylation of Piperidine (if applicable) identify_side_product->over_arylation Identified solution_hydro Ensure Strict Inert Atmosphere - Degas solvent thoroughly - Use Schlenk techniques hydrodehalogenation->solution_hydro solution_homo Optimize Ligand/Base Combination - Adjust catalyst-to-ligand ratio homocoupling->solution_homo solution_over Adjust Stoichiometry - Use excess piperidine over_arylation->solution_over

A logical workflow for addressing common side reactions in N-arylation.

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation: Reduction of the aryl halide starting material.

    • Cause: Presence of a hydrogen source and a catalyst capable of promoting reduction. This is often exacerbated by catalyst decomposition.

    • Solution: Ensure a strictly inert atmosphere (nitrogen or argon) to minimize hydrogen sources. Thoroughly degas the solvent.[1]

  • Aryl Halide Homocoupling (Biaryl Formation): Coupling of two aryl halide molecules.

    • Cause: This side reaction can be favored under certain catalyst and ligand combinations.

    • Solution: Optimize the catalyst-to-ligand ratio, typically between 1:1 to 1:2. Screen different ligands that favor C-N reductive elimination over C-C coupling.

  • Bis-arylation: In cases where the arylating agent can react twice with piperidine (e.g., dihaloarenes), or if piperazine is used instead of piperidine, over-arylation can occur.

    • Cause: Uncontrolled stoichiometry or high reactivity.

    • Solution: Use an excess of piperidine relative to the aryl halide to favor mono-arylation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-arylation of piperidine, and can I use a weaker base?

A1: In Buchwald-Hartwig amination, a strong base like sodium tert-butoxide (NaOtBu) is crucial. It serves two primary purposes: it deprotonates piperidine to form the more nucleophilic piperidide anion, and it facilitates the formation of the palladium-amide intermediate. While weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes be used, they often necessitate higher reaction temperatures and longer reaction times, which can lead to lower yields due to catalyst decomposition.[1] For Ullmann condensation, bases like potassium carbonate or potassium phosphate are commonly employed.

Q2: How can I ensure my reaction is running under anaerobic conditions?

A2: The exclusion of oxygen is critical as the active Pd(0) catalyst is susceptible to oxidation. To maintain anaerobic conditions:

  • Degas your solvent: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using the freeze-pump-thaw technique for more stringent requirements.[1]

  • Use Schlenk techniques: Assemble your glassware and flame-dry it under a vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.

  • Maintain an inert atmosphere: Throughout the reaction, use a balloon filled with nitrogen or argon to maintain a slight positive pressure.

Q3: How do I monitor the progress of my N-arylation reaction?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative information on the conversion and can help identify any side products being formed.

Q4: Which is a better method for N-arylation of piperidine: Buchwald-Hartwig or Ullmann condensation?

A4: The choice between these two methods depends on several factors:

  • Buchwald-Hartwig Amination: Generally offers a broader substrate scope, milder reaction conditions, and higher functional group tolerance. It is often the preferred method for complex molecules. However, the palladium catalysts and phosphine ligands can be expensive.

  • Ullmann Condensation: This is a more classical, copper-catalyzed method that is often more cost-effective.[2] Traditional Ullmann conditions required harsh temperatures, but modern protocols with various ligands have enabled milder conditions.[2] It can be a good alternative, especially for large-scale synthesis where cost is a significant factor.

Data Presentation

The following tables summarize quantitative data for the N-arylation of piperidine under various conditions to aid in reaction optimization.

Table 1: Comparison of Catalysts and Ligands for the Buchwald-Hartwig N-Arylation of Piperidine with Aryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001295
2Pd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1001892
3XPhos Pd G3 (2)-K₃PO₄Toluene1102488
4Pd₂(dba)₃ (1)SPhos (2)Cs₂CO₃Dioxane1102085

Note: Yields are representative and can vary based on the specific aryl bromide and reaction scale.

Table 2: Comparison of Reaction Parameters for the Ullmann N-Arylation of Piperidine with Aryl Iodides

EntryCopper Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (10)L-prolineK₂CO₃DMSO902485
2CuI (5)1,10-PhenanthrolineCs₂CO₃DMF1101882
3Cu₂O (10)NoneK₃PO₄NMP1202478
4CuI (10)DMEDAK₂CO₃Toluene1002475

Note: Yields are representative and can vary based on the specific aryl iodide and reaction scale. DMEDA = N,N'-dimethylethylenediamine, NMP = N-Methyl-2-pyrrolidone.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Piperidine

This protocol provides a general guideline for the N-arylation of piperidine with an aryl halide using a palladium catalyst.

Materials:

  • Aryl halide (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to a Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe, followed by the aryl halide and then piperidine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperidine.[1]

Protocol 2: General Procedure for Copper-Catalyzed Ullmann N-Arylation of Piperidine

This protocol provides a general guideline for the N-arylation of piperidine with an aryl iodide using a copper catalyst.

Materials:

  • Aryl iodide (1.0 eq)

  • Piperidine (2.0 eq)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., L-proline, 20 mol%)

  • Base (e.g., Potassium carbonate, 2.0 eq)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Reaction vial or flask

Procedure:

  • To a reaction vial, add CuI, the ligand, and the base.

  • Add the aryl iodide and piperidine, followed by the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperidine.

References

Technical Support Center: Purification of Fluorinated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying fluorinated piperidine compounds?

The purification of fluorinated piperidine compounds often presents several challenges, including:

  • Volatility: Unprotected fluorinated piperidines can be volatile, making them difficult to handle and purify without significant sample loss.[1][2]

  • Formation of Side Products: The synthesis of fluorinated piperidines can lead to various impurities, such as defluorinated byproducts and diastereomers, which can be challenging to separate from the target compound.[1][2]

  • Isomer Separation: The presence of fluorine can create conformational isomers, and the separation of these and other stereoisomers can be difficult.[3]

  • Polarity: The high polarity of some fluorinated compounds can complicate purification by standard chromatographic methods.[4]

  • Compound Stability: Catalytic reactions used in synthesis may stall, leading to incomplete conversion and a complex mixture of starting materials and products.[3]

Q2: How can I handle the volatility of unprotected fluorinated piperidines during purification?

A common and effective strategy is to protect the piperidine nitrogen in situ.[1][2] This involves adding a protecting group, such as a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, to the reaction mixture after the synthesis is complete.[1][2] This derivatization increases the molecular weight and reduces the volatility of the compound, facilitating its isolation and purification.

Q3: What are some common impurities I should expect, and how can I minimize their formation?

A frequent impurity is the corresponding non-fluorinated piperidine, formed through defluorination during the reaction.[1][2][5] The formation of these byproducts can sometimes be minimized by optimizing the reaction conditions, such as the choice of catalyst and solvent. For instance, using a palladium-based catalyst has been shown to be effective in the hydrogenation of fluoropyridines to fluorinated piperidines with good yields and diastereoselectivities.[1]

Q4: What analytical techniques are best for assessing the purity of my fluorinated piperidine compound?

Several analytical techniques can be used for purity assessment, each with its own advantages:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for separating and quantifying components in a mixture.[6]

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster run times, higher resolution, and better sensitivity compared to HPLC.[6]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity, enabling the identification and quantification of impurities at very low levels.[6]

Troubleshooting Guide

Problem 1: Low yield of the desired fluorinated piperidine after purification.

  • Question: I am getting a very low yield after my purification process. What could be the cause and how can I improve it?

  • Answer:

    • Check for Volatility: If you are working with an unprotected piperidine, significant loss may occur due to volatility. Consider implementing an in situ protection step with a Cbz or Fmoc group before purification.[1][2]

    • Reaction Incompletion: The synthesis reaction may not have gone to completion. Analyze a crude sample by LC-MS or NMR to check for the presence of starting material. If the reaction is incomplete, consider extending the reaction time or optimizing the catalytic conditions.[3]

    • Side Product Formation: Significant formation of side products, such as defluorinated compounds, can reduce the yield of the desired product.[1][2] Modifying the reaction conditions, for instance by using a different catalyst or solvent system, might improve selectivity.

    • Purification Technique: The chosen purification method may not be optimal. For example, if you are using column chromatography, your compound might be co-eluting with an impurity. Consider using a different stationary phase or solvent system. For difficult separations, techniques like Supercritical Fluid Chromatography (SFC) may provide better resolution.[3]

Problem 2: My purified compound is still a mixture of isomers.

  • Question: I am having trouble separating the diastereomers of my fluorinated piperidine. What can I do?

  • Answer:

    • Chromatographic Conditions: The separation of isomers often requires careful optimization of chromatographic conditions.

      • For HPLC, consider using a chiral stationary phase if you are trying to separate enantiomers. For diastereomers, experimenting with different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions is recommended.[7] Fluorinated phases can also offer different selectivity for halogenated compounds.[7][8]

      • Supercritical Fluid Chromatography (SFC) is often very effective for chiral and achiral isomer separations and can be a powerful alternative to HPLC.[3]

    • Recrystallization: If your compound is a solid, fractional recrystallization can be an effective method for separating diastereomers. This may require screening various solvent systems to find one that provides good discrimination in solubility between the isomers.[4][9]

    • Derivatization: In some cases, derivatizing the piperidine with a chiral auxiliary can help in the separation of enantiomers by converting them into diastereomers, which are easier to separate by standard chromatography.

Problem 3: The compound appears to be degrading during purification.

  • Question: I suspect my fluorinated piperidine is not stable under my purification conditions. How can I address this?

  • Answer:

    • Assess Stability: First, confirm the instability. You can do this by analyzing a sample of the purified compound after it has been sitting under the purification conditions (e.g., in the mobile phase) for a period.

    • pH of Mobile Phase: If using HPLC, the pH of the mobile phase can affect the stability of your compound. Fluorinated piperidines can be sensitive to acidic or basic conditions. Try to use a mobile phase with a neutral pH if possible.

    • Temperature: Avoid excessive heat during purification steps like solvent evaporation. Use a rotary evaporator at a low temperature and appropriate vacuum.

    • Air and Moisture Sensitivity: Some compounds may be sensitive to air or moisture.[1] If you suspect this, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLC-UV[6]UPLC-UV[6]GC-FID[6]LC-MS[6]
Principle Liquid chromatography with UV detectionHigh-pressure liquid chromatography with smaller particles for higher resolutionGas chromatography with flame ionization detectionLiquid chromatography coupled with mass spectrometry
Best For Routine purity checks and quantificationHigh-throughput screening, improved resolutionVolatile and thermally stable impuritiesImpurity identification and quantification at low levels
Resolution GoodExcellentExcellentGood to Excellent
Sensitivity ModerateHighHighVery High
Run Time StandardFastVariesStandard to Fast
Limitations May not resolve all isomers or impuritiesHigher backpressure, potential for column cloggingCompound must be volatile and thermally stableMore complex instrumentation and data analysis

Experimental Protocols

Protocol: In Situ Cbz Protection and Purification of a Fluorinated Piperidine

This protocol describes a general procedure for the in situ protection of a crude fluorinated piperidine with a benzyloxycarbonyl (Cbz) group, followed by purification using column chromatography.

1. In Situ Protection: a. Following the completion of the synthesis reaction (e.g., hydrogenation of a fluoropyridine), filter the reaction mixture to remove the catalyst (if heterogeneous). b. To the filtrate containing the crude fluorinated piperidine, add an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). c. Cool the solution to 0 °C in an ice bath. d. Add a base, such as triethylamine (1.5 equivalents), to the solution. e. Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) dropwise to the stirred solution. f. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. g. Quench the reaction by adding water. Separate the organic layer. h. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude Cbz-protected fluorinated piperidine.

2. Purification by Column Chromatography: a. Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent will depend on the polarity of the protected compound. b. Dissolve the crude Cbz-protected compound in a minimal amount of the column solvent. c. Load the sample onto the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC or LC-MS to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Cbz-protected fluorinated piperidine.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Mixture Crude Reaction Mixture Volatility_Check Assess Volatility Crude_Mixture->Volatility_Check In_Situ_Protection In Situ Protection (e.g., Cbz, Fmoc) Volatility_Check->In_Situ_Protection Volatile Workup Aqueous Workup Volatility_Check->Workup Non-Volatile In_Situ_Protection->Workup Chromatography Column Chromatography / SFC Workup->Chromatography Recrystallization Recrystallization (if solid) Workup->Recrystallization Purity_Analysis Purity Analysis (HPLC, LC-MS, NMR) Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Purity_Analysis->Chromatography <95% Pure Pure_Compound Purified Fluorinated Piperidine Purity_Analysis->Pure_Compound >95% Pure

Caption: General workflow for the purification of fluorinated piperidines.

Troubleshooting_Tree Start Purification Issue Identified Issue_Type What is the main issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Yield Impure_Product Impure Product (Isomers or Byproducts) Issue_Type->Impure_Product Purity Check_Volatility Check for Volatility Low_Yield->Check_Volatility Optimize_Chromo Optimize Chromatography (Column, Mobile Phase) Impure_Product->Optimize_Chromo Protect Use In Situ Protection Check_Volatility->Protect Volatile Optimize_Reaction Optimize Synthesis (Catalyst, Time) Check_Volatility->Optimize_Reaction Non-Volatile Try_SFC Consider SFC Optimize_Chromo->Try_SFC No Improvement Try_Recrystallization Attempt Recrystallization Optimize_Chromo->Try_Recrystallization Solid

References

stability testing of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine. The information is designed to address specific issues that may be encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While generally stable, this compound can degrade under specific stress conditions. The primary degradation pathways include:

  • Hydrolysis: The trifluoromethyl group is susceptible to hydrolysis under alkaline conditions, which can lead to the formation of a carboxylic acid.[1]

  • Photodegradation: The presence of the nitroaromatic ring makes the compound susceptible to degradation upon exposure to UV light.[1][2] Nitroaromatic compounds are known to be photoreactive.

  • Oxidative degradation: The aromatic ring and the piperidine moiety can be susceptible to oxidation, leading to various degradation products.[1][3]

  • pH-Dependent Degradation: The stability of the piperidine ring and the overall molecule can be influenced by the pH of the solution.[4]

Q2: I am observing unexpected peaks in my HPLC chromatogram after stressing my sample. What could be the cause?

A2: The appearance of new peaks in your HPLC chromatogram is a common indicator of degradation. To identify the cause, consider the following:

  • Review your stress conditions: Have you subjected the compound to acidic, basic, oxidative, photolytic, or thermal stress? The type of stressor will influence the degradation products formed.

  • Consider interactions with excipients: If you are working with a formulation, excipients can interact with the active pharmaceutical ingredient (API) and contribute to degradation.[5]

  • Check for contamination: Ensure that your solvents, reagents, and equipment are free from contaminants that could react with your compound.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products. To develop such a method, you should perform forced degradation studies.[6][7] These studies involve intentionally degrading the compound under various stress conditions (e.g., acid, base, oxidation, light, heat) to generate potential degradation products.[6][7] The analytical method, typically HPLC, must be able to resolve the main peak from all significant degradation product peaks.

Q4: What are the recommended storage conditions for this compound?

A4: Based on its chemical structure, it is recommended to store this compound in a well-closed container, protected from light, and in a cool, dry place.[8][9][10] This will minimize degradation from light, moisture, and heat.

Troubleshooting Guides

Issue 1: Rapid Degradation Under Basic Conditions
  • Symptom: Significant loss of the parent compound and the appearance of a major new peak in the HPLC chromatogram when the sample is exposed to a basic solution (e.g., 0.1 N NaOH).

  • Potential Cause: Hydrolysis of the trifluoromethyl (-CF3) group to a carboxylic acid (-COOH) group is a known degradation pathway for trifluoromethylphenyl-containing compounds under alkaline conditions.[1]

  • Troubleshooting Steps:

    • Confirm the Degradant: Use techniques like LC-MS to identify the mass of the degradation product and confirm if it corresponds to the hydrolyzed product.

    • Kinetics Study: Perform a time-course study under basic conditions to determine the rate of degradation.

    • pH Profiling: Investigate the stability of the compound across a range of pH values to identify the pH at which it is most stable.

Issue 2: Photosensitivity and Discoloration
  • Symptom: The compound changes color (e.g., turns yellow or brown) and shows significant degradation after exposure to light.

  • Potential Cause: The nitroaromatic moiety in the molecule can absorb UV light, leading to photodegradation.[2][11]

  • Troubleshooting Steps:

    • Conduct a formal photostability study: Following ICH Q1B guidelines, expose the compound to a controlled light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[12][13][14][15][16]

    • Use a dark control: Always include a sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and thermal degradation that may occur in the photostability chamber.[14]

    • Evaluate packaging: If significant photodegradation is observed, consider using light-protective packaging such as amber glass vials or opaque containers.[14]

Issue 3: Inconsistent Results in Thermal Stability Studies
  • Symptom: The extent of degradation at a given temperature varies between experiments.

  • Potential Cause:

    • Inconsistent heating: Ensure the temperature in your stability chamber or oven is uniform and accurately controlled.

    • Presence of moisture: Small amounts of residual moisture can accelerate degradation, especially at elevated temperatures.[5]

    • Solid-state form: Different crystalline forms or amorphous material can have different thermal stabilities.

  • Troubleshooting Steps:

    • Calibrate your equipment: Regularly calibrate your ovens and stability chambers.

    • Control for humidity: If possible, control the humidity during thermal stress testing.

    • Characterize the solid form: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid-state form of the material being tested.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress ConditionTimeTemperature% DegradationNumber of Degradants
0.1 N HCl24 h60°C< 2%1
0.1 N NaOH8 h60°C15%2
5% H₂O₂24 hRT8%3
Photolytic (ICH Q1B)--12%2
Thermal48 h80°C5%1

Note: This data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic and Basic Conditions
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

  • Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

  • Incubation: Incubate the acidic and basic solutions, along with a control solution (1 mL stock solution + 1 mL water), at 60°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing
  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert and transparent container. Prepare a solution of the compound at 1 mg/mL in a suitable solvent.

  • Exposure: Expose the samples to a light source that meets the requirements of ICH Q1B, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]

  • Dark Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls. Place them in the same environment as the exposed samples.[14]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method. Assess any changes in physical appearance (e.g., color).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_solid Prepare Solid Sample photolytic Photolytic (ICH Q1B) prep_solid->photolytic Apply Stress prep_solution Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 N HCl, 60°C) prep_solution->acid Apply Stress base Basic (0.1 N NaOH, 60°C) prep_solution->base Apply Stress oxidative Oxidative (5% H2O2, RT) prep_solution->oxidative Apply Stress thermal Thermal (80°C) prep_solution->thermal Apply Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples photolytic->hplc Analyze Samples thermal->hplc Analyze Samples lcms LC-MS for Degradant ID hplc->lcms Characterize Peaks

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolysis Product (Carboxylic Acid Derivative) parent->hydrolysis_prod Basic Conditions (e.g., NaOH) photo_prod Photodegradation Products parent->photo_prod UV Light Exposure oxidation_prod Oxidation Products parent->oxidation_prod Oxidizing Agent (e.g., H2O2)

References

Technical Support Center: Managing Toxicity of Trifluoromethyl-Containing Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of trifluoromethyl-containing compounds in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethyl (-CF3) groups incorporated into drug candidates?

A1: The trifluoromethyl group is a key functional group in modern drug design due to its unique properties that can enhance the pharmacological profile of a molecule. These properties include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[1][2][3] This can lead to a longer drug half-life and more predictable pharmacokinetics.

  • Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance absorption and distribution.[4]

  • Improved Binding Affinity: The high electronegativity of the fluorine atoms can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[4]

Q2: Are trifluoromethyl-containing compounds inherently toxic?

A2: The trifluoromethyl group itself is generally considered to be metabolically stable and not inherently toxic.[5] However, the overall toxicity of a compound depends on its entire molecular structure and how it interacts with cellular components. In some cases, the metabolism of the parent compound can lead to the formation of reactive metabolites or the release of fluoride ions, which can contribute to cytotoxicity.[5]

Q3: What are the common mechanisms of cytotoxicity observed with trifluoromethyl-containing compounds?

A3: While compound-specific, some observed mechanisms of toxicity include:

  • Induction of Oxidative Stress: Some trifluoromethyl-containing compounds, such as the multi-kinase inhibitor Sorafenib, have been shown to induce the production of reactive oxygen species (ROS) in cells.[6][7] This overproduction of ROS can lead to cellular damage and cell death.

  • Formation of Reactive Metabolites: Although the -CF3 group is stable, other parts of the molecule can be metabolized to form reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity.

  • Off-Target Effects: Like many small molecule inhibitors, those containing a trifluoromethyl group can have off-target effects, interacting with unintended proteins and pathways, which may result in cytotoxicity.[8][9]

Q4: Can the cytotoxicity of a trifluoromethyl-containing compound be reduced without compromising its intended activity?

A4: Yes, it is often possible to mitigate off-target cytotoxicity. Strategies include co-treatment with antioxidants, optimizing experimental conditions such as incubation time and solvent concentration, and modifying the compound's structure to reduce off-target binding while retaining on-target activity.

Troubleshooting Guides

Issue 1: High or Unexplained Cytotoxicity in Cell Culture

Symptoms:

  • Lower than expected cell viability in treated wells.

  • High background signal in cytotoxicity assays.

  • Inconsistent results between experiments.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% (v/v). Always include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments.
Compound Instability Verify the stability of your compound in the culture medium over the course of the experiment. Some compounds may degrade into toxic byproducts.
Incorrect Compound Concentration Double-check all calculations and dilutions. Perform a full dose-response curve to accurately determine the IC50 value in your specific cell line.
Extended Incubation Time Cytotoxicity can be time-dependent. Consider reducing the incubation time to see if the toxic effects are diminished while the desired biological activity is maintained.
Cell Health and Density Ensure cells are healthy, within a low passage number, and seeded at an optimal density. Over-confluent or stressed cells can be more susceptible to compound-induced toxicity.
Contamination Regularly test cell cultures for mycoplasma or other microbial contamination, which can affect cell health and response to treatments.

Troubleshooting Workflow for High Cytotoxicity

start High Cytotoxicity Observed check_solvent Check Solvent Concentration (≤0.5% DMSO?) start->check_solvent check_dose Verify Compound Concentration and Dilutions check_solvent->check_dose Yes solution_solvent Reduce Solvent Conc. Include Vehicle Control check_solvent->solution_solvent No check_time Evaluate Incubation Time check_dose->check_time Correct solution_dose Perform New Dose-Response check_dose->solution_dose Incorrect check_cells Assess Cell Health, Density, and Passage # check_time->check_cells Optimal solution_time Reduce Incubation Time check_time->solution_time Too Long check_contamination Test for Mycoplasma check_cells->check_contamination Optimal solution_cells Optimize Seeding Density Use Low Passage Cells check_cells->solution_cells Suboptimal solution_contamination Discard Contaminated Cells check_contamination->solution_contamination Positive

Caption: A logical workflow for troubleshooting high cytotoxicity.

Issue 2: Suspected Oxidative Stress-Mediated Toxicity

Symptoms:

  • Cell death is attenuated by the presence of antioxidants.

  • Increased levels of intracellular reactive oxygen species (ROS) are detected.

Mitigation and Investigation Strategies:

Strategy Description
Co-treatment with Antioxidants The addition of an antioxidant like N-acetylcysteine (NAC) can counteract ROS-mediated toxicity. NAC acts as a precursor to glutathione, a major cellular antioxidant.[10]
Measurement of ROS Production Use fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels upon compound treatment. An increase in fluorescence indicates higher ROS production.[11]
Evaluation of Mitochondrial Health Assess mitochondrial membrane potential using dyes like JC-1 or TMRE, as mitochondria are a primary source of cellular ROS.

Signaling Pathway: ROS Induction by a Trifluoromethyl-Containing Compound

compound Trifluoromethyl- Containing Compound (e.g., Sorafenib) ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress mapk MAPK Pathway (e.g., Raf/Mek/Erk) stress->mapk apoptosis Apoptosis mapk->apoptosis nac N-acetylcysteine (NAC) gsh Glutathione (GSH) nac->gsh gsh->ros Neutralizes

Caption: ROS induction and its impact on cellular pathways.

Quantitative Data Summary

The following tables provide examples of quantitative data related to the cytotoxicity of trifluoromethyl-containing compounds.

Table 1: Cytotoxicity of Trifluoromethyl-Containing Kinase Inhibitors in Cancer Cell Lines

CompoundTargetCell LineIC50 (µM)
SorafenibMulti-kinaseHepG2 (Liver Cancer)2.3
CelecoxibCOX-2A549 (Lung Cancer)50 - 100
CelecoxibCOX-2H460 (Lung Cancer)50 - 100
CelecoxibCOX-2A2058 (Melanoma)~40-80

Table 2: Expected Effect of N-acetylcysteine (NAC) on Sorafenib Cytotoxicity

TreatmentCell LineExpected IC50 (µM)Rationale
Sorafenib aloneHepG22.3Baseline cytotoxicity
Sorafenib + NAC (e.g., 5 mM)HepG2> 2.3NAC is expected to mitigate ROS-induced cytotoxicity, thereby increasing the IC50 value.[6][7]

Experimental Protocols

Protocol 1: Assessing Compound Cytotoxicity using the MTT Assay

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of a test compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear-bottom plates

  • Trifluoromethyl-containing compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)

This protocol is designed to assess whether an antioxidant can reduce the cytotoxicity of a trifluoromethyl-containing compound.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH neutralized)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound and NAC Treatment:

    • Prepare serial dilutions of the trifluoromethyl-containing compound as in Protocol 1.

    • For each compound dilution, prepare a set of wells with and without a fixed, non-toxic concentration of NAC (e.g., 5 mM).

    • Include the following controls: cells + compound only, cells + NAC only, and vehicle control.

  • Incubation, MTT Assay, and Data Acquisition: Follow steps 3-6 from Protocol 1.

  • Data Analysis: Calculate and compare the IC50 values of the compound in the presence and absence of NAC. A significant increase in the IC50 value with NAC co-treatment suggests that the compound's cytotoxicity is at least partially mediated by oxidative stress.

Experimental Workflow for NAC Co-treatment

cluster_0 Plate Setup cluster_1 Treatment Groups cluster_2 Assay and Analysis cells Seed Cells in 96-well Plate group1 Compound Only cells->group1 group2 Compound + NAC cells->group2 group3 NAC Only cells->group3 group4 Vehicle Control cells->group4 compound_prep Prepare Serial Dilutions of Compound compound_prep->group1 compound_prep->group2 nac_prep Prepare NAC Solution nac_prep->group2 nac_prep->group3 incubate Incubate (24-72h) group1->incubate group2->incubate group3->incubate group4->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance mtt->read analyze Calculate and Compare IC50 Values read->analyze

Caption: Workflow for assessing NAC's effect on cytotoxicity.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • Complete culture medium

  • Black, clear-bottom 96-well plates

  • Trifluoromethyl-containing compound

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • H₂O₂ (positive control)

  • NAC (negative control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the trifluoromethyl-containing compound at various concentrations for the desired time. Include untreated, positive (H₂O₂), and negative (pretreatment with NAC) controls.

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated controls to determine the fold change in ROS production.

References

addressing batch-to-batch variability of synthesized 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers address batch-to-batch variability and other common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis method for this compound?

A1: The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated aryl halide, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene, with piperidine. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aromatic ring activate it for nucleophilic attack by piperidine.

Q2: Why are the nitro and trifluoromethyl groups important for this reaction?

A2: These electron-withdrawing groups are crucial as they make the aromatic ring electron-deficient (electrophilic), which facilitates the attack by the nucleophilic piperidine. They also stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which is a key step in the SNAr mechanism. For the reaction to be efficient, these groups must be positioned ortho or para to the leaving group (e.g., a halogen).

Q3: What are the primary safety concerns when working with this compound and its precursors?

A3: Aromatic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[1][2][3] In the presence of contaminants or bases, this decomposition can occur at much lower temperatures, posing a risk of a runaway reaction.[3][4] It is critical to have precise temperature control during the reaction and to avoid overheating the crude or purified product, especially during solvent removal or drying.

Q4: What are the most critical parameters to control to ensure batch-to-batch consistency?

A4: To ensure reproducibility, strict control over the following parameters is essential:

  • Quality of Starting Materials: Purity of the aryl halide and piperidine is critical.

  • Stoichiometry: Precise measurement of reactants, especially the base, is important.

  • Reaction Temperature: The reaction temperature directly influences the reaction rate and the formation of byproducts. Overheating can lead to decomposition.[1][4]

  • Reaction Time: Incomplete or excessive reaction times can lead to low yield or increased impurity levels.

  • Work-up and Purification: Consistent procedures for quenching, extraction, and purification are necessary to ensure a consistent final product profile.

Q5: My final product is a different color (e.g., dark red or brown) instead of the expected yellow solid. What could be the cause?

A5: Discoloration is often due to the presence of impurities. Potential causes include residual starting materials, byproducts from side reactions, or degradation products formed by excessive heat or exposure to air and light. A thorough purification step, such as recrystallization or column chromatography, is recommended.

Synthesis Workflow and Troubleshooting

General Synthesis Workflow

The synthesis of this compound from 1-chloro-2-nitro-4-(trifluoromethyl)benzene is a well-established SNAr reaction. The general workflow is outlined below.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis SM Starting Materials: - 1-Chloro-2-nitro-4-(trifluoromethyl)benzene - Piperidine - K₂CO₃ (Base) - DMSO (Solvent) Setup Combine reactants in DMSO under N₂ atmosphere SM->Setup Heat Heat reaction mixture (e.g., 80-90 °C) Setup->Heat Monitor Monitor reaction progress (TLC or HPLC) Heat->Monitor Quench Cool and quench with water Monitor->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer (brine) Extract->Wash Dry Dry over Na₂SO₄ and filter Wash->Dry Concentrate Concentrate in vacuo (low temperature) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purify by recrystallization (e.g., Ethanol/Water) or column chromatography Crude->Purify Final Final Product: This compound Purify->Final Analyze Analyze for identity, purity, and yield (HPLC, NMR, MS) Final->Analyze

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide

Batch-to-batch variability often manifests as issues with reaction yield, purity, or product appearance. The following guide provides a structured approach to diagnosing and resolving common problems.

Troubleshooting Decision Tree

TroubleshootingTree Problem Problem Observed LowYield Low or No Yield Problem->LowYield LowPurity Low Purity / Extra Peaks Problem->LowPurity ColorIssue Product Discoloration Problem->ColorIssue Cause_LY1 Poor Starting Material Quality LowYield->Cause_LY1 Cause_LY2 Incorrect Reaction Temp/Time LowYield->Cause_LY2 Cause_LY3 Inefficient Work-up LowYield->Cause_LY3 Cause_LP1 Incomplete Reaction LowPurity->Cause_LP1 Cause_LP2 Side Reactions LowPurity->Cause_LP2 Cause_LP3 Ineffective Purification LowPurity->Cause_LP3 Cause_CI1 Thermal Degradation ColorIssue->Cause_CI1 Cause_CI2 Oxidation ColorIssue->Cause_CI2 Sol_LY1 Solution: Verify SM purity (NMR, HPLC). Use fresh reagents. Cause_LY1->Sol_LY1 Sol_LY2 Solution: Optimize temp and time. Monitor reaction closely. Cause_LY2->Sol_LY2 Sol_LY3 Solution: Ensure complete extraction. Check pH during work-up. Cause_LY3->Sol_LY3 Sol_LP1 Solution: Increase reaction time or temp. Confirm SM consumption by TLC/HPLC. Cause_LP1->Sol_LP1 Sol_LP2 Solution: Ensure inert atmosphere. Use anhydrous solvent. Cause_LP2->Sol_LP2 Sol_LP3 Solution: Optimize recrystallization solvent. Use column chromatography. Cause_LP3->Sol_LP3 Sol_CI1 Solution: Avoid high temps during solvent removal. Dry under vacuum at lower temp. Cause_CI1->Sol_CI1 Sol_CI2 Solution: Handle/store final product under inert atmosphere. Cause_CI2->Sol_CI2

Caption: A logical decision tree for troubleshooting common synthesis issues.

Troubleshooting Summary Table
Observation Probable Cause(s) Recommended Actions & Solutions
Low or No Product Yield 1. Inactive or impure starting materials. 2. Reaction temperature too low or time too short. 3. Inefficient extraction during work-up.1. Verify the purity of 1-chloro-2-nitro-4-(trifluoromethyl)benzene and piperidine via NMR or GC-MS. 2. Calibrate heating apparatus. Increase temperature in increments (e.g., 5-10 °C) or extend reaction time, monitoring by TLC/HPLC. 3. Perform multiple extractions and check the pH of the aqueous layer to ensure it is basic.
Multiple Spots on TLC / Peaks in HPLC (Low Purity) 1. Incomplete reaction (presence of starting material). 2. Formation of side products (e.g., reaction with water). 3. Degradation of product.1. Extend reaction time or slightly increase temperature. Ensure adequate mixing. 2. Use anhydrous solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Avoid excessive heating during reaction and work-up.
Product is an Oil or Fails to Crystallize 1. Presence of solvent residue. 2. Presence of impurities preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Purify the crude material using flash column chromatography before attempting recrystallization. Try different solvent systems for recrystallization.
Inconsistent Analytical Data (NMR, MS) 1. Presence of residual solvent or impurities. 2. Product degradation. 3. Isomeric impurities from starting material.1. Ensure the product is thoroughly dried and purified. 2. Re-purify the sample and acquire data promptly. Store sample under inert gas. 3. Check the purity of the aryl halide starting material for isomers.

Experimental Protocols

Representative Synthesis Protocol

This protocol describes the synthesis of this compound.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to create a stirrable slurry.

  • Add piperidine (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting aryl halide.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 45 °C.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Key Quality Control Experiments

To ensure product quality and consistency between batches, the following analytical tests are recommended.

Parameter Method Typical Specification Purpose
Appearance Visual InspectionYellow crystalline solidConfirms physical form and checks for obvious discoloration.
Identity ¹H NMR, ¹³C NMR, MSSpectra conform to the reference structureConfirms the chemical structure of the compound.
Purity (Assay) HPLC (UV detection)≥ 98.5%Quantifies the amount of the desired compound and detects impurities.
Residual Solvents GC-HSAs per ICH Q3C guidelinesEnsures that solvent levels are below safety thresholds.
Melting Point Melting Point ApparatusReport range (e.g., 75-78 °C)A sharp melting range is indicative of high purity.
Water Content Karl Fischer Titration≤ 0.5%Water can affect stability and reactivity in downstream applications.

References

Technical Support Center: Enhancing the Bioavailability of Piperidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the oral bioavailability of piperidine-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low oral bioavailability of my piperidine-containing compound?

Low oral bioavailability of piperidine derivatives typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: Piperidine scaffolds are often lipophilic and basic, leading to poor dissolution in gastrointestinal (GI) fluids, a prerequisite for absorption.[1]

  • Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream due to its physicochemical properties.[1][2]

  • Extensive First-Pass Metabolism: The piperidine ring and its substituents can be rapidly metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.[2][3] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[2]

  • Efflux Transporter Substrate: The compound might be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), limiting its net absorption.[2][4]

Q2: My compound shows high permeability in an in vitro Caco-2 assay but has very low oral bioavailability in animal models. What is the likely issue?

This discrepancy often points towards extensive first-pass metabolism.[2][3] The Caco-2 model is excellent for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver.[2] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation.[2] Another possibility is significant metabolism within the gut wall itself, which may not be fully accounted for in all Caco-2 protocols.[2]

Q3: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate this.[2][5] In this assay, the transport of your compound is measured in two directions: from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A).[5] A significantly higher B-to-A permeability compared to the A-to-B permeability (typically an efflux ratio > 2) indicates that the compound is a substrate for an efflux transporter.[5][6] The experiment can also be performed in the presence of a known P-gp inhibitor to confirm if the efflux is specifically mediated by P-gp.[5]

Q4: What are some initial structural modifications to consider for improving the metabolic stability of a piperidine-containing compound?

To enhance metabolic stability, consider the following strategies:

  • Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near likely metabolic "soft spots," such as the carbons alpha to the piperidine nitrogen.[2]

  • Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[2]

  • Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[2]

Troubleshooting Guides

Problem 1: My piperidine-based compound has poor aqueous solubility.

  • Initial Assessment: Determine the equilibrium solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Troubleshooting Workflow:

G start Poor Aqueous Solubility Identified ph_mod pH Modification start->ph_mod Is the compound ionizable? salt Salt Formation ph_mod->salt Inadequate improvement success Solubility Enhanced ph_mod->success Successful formulation Formulation Strategies salt->formulation Inadequate improvement salt->success Successful structural Structural Modification formulation->structural Inadequate improvement formulation->success Successful structural->success fail Inadequate Improvement structural->fail

Caption: Troubleshooting workflow for poor aqueous solubility.

  • Solutions:

    • pH Adjustment: For ionizable piperidine compounds, adjusting the pH of the formulation can significantly improve solubility.[7]

    • Salt Formation: Creating a salt of the piperidine compound with a pharmaceutically acceptable acid can substantially improve its solubility and dissolution rate.[8]

    • Formulation Strategies:

      • Co-solvents and Surfactants: These can modify the solvent properties to increase solubility.[8]

      • Complexation with Cyclodextrins: Encapsulating the hydrophobic derivative within a cyclodextrin molecule can increase its aqueous solubility.[8]

      • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3]

      • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[8][9]

      • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area, leading to faster dissolution.[8]

Problem 2: My compound has adequate solubility but low intestinal permeability.

  • Initial Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).

  • Troubleshooting Workflow:

G start Low Permeability Identified efflux Assess Efflux Ratio (Bidirectional Caco-2) start->efflux high_efflux High Efflux Ratio (>2) efflux->high_efflux low_efflux Low Efflux Ratio efflux->low_efflux structural_mod Structural Modification prodrug Prodrug Approach structural_mod->prodrug success Permeability Enhanced structural_mod->success prodrug->success high_efflux->structural_mod Reduce P-gp substrate activity inhibit_efflux Co-administer with Efflux Inhibitor high_efflux->inhibit_efflux low_efflux->structural_mod Increase lipophilicity, reduce H-bond donors inhibit_efflux->success

Caption: Troubleshooting workflow for low intestinal permeability.

  • Solutions:

    • Structural Modification:

      • Increase Lipophilicity: Modifying the structure to increase lipophilicity (within an optimal range) can improve passive permeability.[2]

      • Reduce Hydrogen Bond Donors: Decreasing the number of hydrogen bond donors can enhance membrane permeability.[2]

      • Reduce P-gp Substrate Activity: If high efflux is confirmed, structural modifications can be made to reduce the compound's affinity for P-gp.[2]

    • Prodrug Approach: A lipophilic promoiety can be attached to the piperidine compound to improve its membrane permeability.[10]

Problem 3: My compound has good solubility and permeability but still exhibits low oral bioavailability.

  • Initial Assessment: This scenario strongly suggests high first-pass metabolism.[2][3]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for high first-pass metabolism.

  • Solutions:

    • In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[2]

    • Metabolite Identification: Identify the metabolic "soft spots" on the molecule.

    • Structural Modification:

      • Block Metabolism: Introduce chemical modifications at the sites of metabolism to prevent enzymatic breakdown.[2] For example, introducing steric hindrance near metabolically labile positions.[2]

      • Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can sometimes slow down metabolism.

Data Presentation

Table 1: Strategies to Enhance Bioavailability and Their Primary Targets

StrategyPrimary TargetExample Techniques
Solubility Enhancement Poor DissolutionSalt formation, pH adjustment, co-solvents, cyclodextrins, solid dispersions, lipid-based formulations, particle size reduction.[8]
Permeability Enhancement Poor Membrane TransportStructural modification (increase lipophilicity, reduce H-bond donors), prodrug approach.[2][10]
Metabolic Stability Enhancement High First-Pass MetabolismStructural modification (block metabolic sites, fluorination, reduce lipophilicity).[2]
Efflux Avoidance High Efflux RatioStructural modification to reduce P-gp substrate activity, co-administration with P-gp inhibitors.[2]

Table 2: Interpreting Caco-2 Permeability Assay Results

Apparent Permeability (Papp) (x 10-6 cm/s)Predicted In Vivo AbsorptionPotential Issues
< 1LowPoor permeability.
1 - 10ModeratePermeability may be a limiting factor.
> 10HighPermeability is unlikely to be the primary barrier to absorption.[1]

Table 3: Interpreting Bidirectional Caco-2 Assay Results for Efflux

Efflux Ratio (Papp B-A / Papp A-B)Interpretation
< 2No significant active efflux.
≥ 2Potential substrate for efflux transporters (e.g., P-gp).[5][6]

Experimental Protocols

1. Caco-2 Permeability Assay (Bidirectional)

  • Objective: To assess the intestinal permeability and potential for active efflux of a piperidine-based drug candidate.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ plate system and cultured for 18-22 days to form a confluent, polarized monolayer.[5]

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed using a suitable marker, such as Lucifer yellow.[6]

    • Transport Experiment (A-to-B): The test compound is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) receiver compartment at various time points over a 2-hour incubation period.[5]

    • Transport Experiment (B-to-A): The test compound is added to the basolateral (B) side, and samples are collected from the apical (A) receiver compartment.[5]

    • Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[6]

    • Calculation: The apparent permeability coefficient (Papp) for both directions and the efflux ratio are calculated.[5]

2. In Vitro Metabolic Stability Assay

  • Objective: To determine the intrinsic clearance of a piperidine-based drug candidate.

  • Methodology:

    • System Preparation: The test compound is incubated with liver microsomes or hepatocytes, along with the necessary cofactors (e.g., NADPH for CYP-mediated metabolism).

    • Incubation: The reaction is incubated at 37°C, and samples are taken at various time points.

    • Reaction Quenching: The metabolic reaction in the collected samples is stopped, typically by adding a cold organic solvent like acetonitrile.

    • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

    • Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

3. In Vivo Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).[11][12]

  • Methodology:

    • Animal Groups: Two groups of animals (e.g., rats or mice) are used. One group receives the drug intravenously (IV), and the other receives it orally (PO).[12]

    • Dosing: The IV group receives a bolus dose, while the PO group is dosed via oral gavage.[12]

    • Blood Sampling: Blood samples are collected at predetermined time points after dosing from both groups.[12][13]

    • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.[12][13]

    • Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.[12]

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters for both IV and PO administration. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

References

Validation & Comparative

Comparative Analysis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine and its analogs, supported by available data and detailed experimental methodologies. This document is intended to serve as a foundational resource for understanding the structure-activity relationships (SAR) and potential therapeutic applications of this class of compounds.

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved pharmaceuticals.[1] The introduction of a substituted phenyl ring, particularly with electron-withdrawing groups like nitro and trifluoromethyl, can significantly modulate the pharmacological properties of the resulting molecule. This guide focuses on the comparative analysis of this compound and its analogs, exploring their potential as therapeutic agents.

While specific quantitative data for a direct comparative study of this compound and its immediate analogs is not extensively available in the public domain, we can infer potential biological activities and structure-activity relationships based on broader studies of trifluoromethylphenyl piperidine derivatives. These compounds have shown promise as ligands for monoamine transporters and as antagonists for chemokine receptors like CCR2. Furthermore, patent literature suggests a potential role for this compound as an inhibitor of Serine/arginine-protein kinases (SRPKs), indicating its potential as an antiviral agent.[2]

Potential Biological Targets and Comparative Data

Based on the analysis of related chemical structures, two primary biological targets emerge as high-priority areas of investigation for this class of compounds: Monoamine Transporters (MATs) and the C-C Chemokine Receptor Type 2 (CCR2).

Monoamine Transporter Inhibition

Trifluoromethylphenyl piperidine derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The affinity and selectivity for these transporters are heavily influenced by the substitution pattern on both the phenyl and piperidine rings.

Below is a representative table illustrating the structure-activity relationship of trifluoromethylphenyl piperidine analogs as monoamine transporter ligands. Note: The data in this table is hypothetical and serves to demonstrate the expected format for comparative analysis. Actual experimental values for this compound and its specific analogs are required for a definitive comparison.

Compound IDR1 (on Piperidine)R2 (on Phenyl)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 H2-NO2, 4-CF3Data not availableData not availableData not available
Analog A 4-COOH2-NO2, 4-CF3Data not availableData not availableData not available
Analog B 3-COOH2-NO2, 4-CF3Data not availableData not availableData not available
Analog C 2-COOH2-NO2, 4-CF3Data not availableData not availableData not available
CCR2 Receptor Antagonism

The trifluoromethylphenyl moiety is also a key feature in several known CCR2 antagonists. CCR2 is a chemokine receptor that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation, making it a target for inflammatory diseases.

The following table provides a hypothetical comparison of the CCR2 antagonist activity of this compound and its analogs. Note: This data is for illustrative purposes only.

Compound IDR1 (on Piperidine)R2 (on Phenyl)CCR2 Binding IC50 (nM)Chemotaxis IC50 (nM)
1 H2-NO2, 4-CF3Data not availableData not available
Analog A 4-COOH2-NO2, 4-CF3Data not availableData not available
Analog B 3-COOH2-NO2, 4-CF3Data not availableData not available
Analog C 2-COOH2-NO2, 4-CF3Data not availableData not available

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of test compounds to DAT, SERT, and NET.

Materials:

  • Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, test compound dilution, radioligand, and cell membrane preparation.

  • Incubate at room temperature for 60-90 minutes.

  • Rapidly harvest the contents onto glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and equilibrate.

  • Measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific from total binding.

  • Determine IC50 values using non-linear regression.

  • Calculate Ki values using the Cheng-Prusoff equation.

CCR2 Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards the chemokine CCL2.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytic cell line).

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

  • Recombinant human CCL2 (MCP-1).

  • Test compounds.

  • Transwell inserts (5 µm pore size).

  • 24-well plates.

  • Staining solution (e.g., Crystal Violet).

Procedure:

  • Serum-starve cells for 2-4 hours.

  • Pre-incubate cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Add chemotaxis medium containing CCL2 to the lower wells of the 24-well plate.

  • Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubate for 2-4 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface.

  • Count the number of migrated cells under a microscope or by measuring the absorbance of the eluted stain.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway and a typical experimental workflow for the evaluation of these compounds.

G cluster_0 Experimental Workflow for Compound Evaluation A Compound Synthesis & Characterization B Primary Screening (e.g., Radioligand Binding) A->B C Functional Assays (e.g., Chemotaxis, Uptake) B->C D Selectivity Profiling C->D E In vivo Efficacy Studies D->E F Lead Optimization E->F

Figure 1: A typical experimental workflow for the evaluation of novel piperidine derivatives.

G cluster_1 CCR2 Signaling Pathway CCL2 CCL2 (Ligand) CCR2 CCR2 (GPCR) CCL2->CCR2 G_protein Gi/o Protein Activation CCR2->G_protein Antagonist This compound (Antagonist) Antagonist->CCR2 PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Migration Cell Migration (Chemotaxis) Ca_release->Migration PKC->Migration

Figure 2: Simplified CCR2 signaling cascade and the point of intervention for an antagonist.

Conclusion

While direct comparative data for this compound and its analogs remains to be fully elucidated in publicly accessible literature, the structural motifs present in this class of compounds suggest a strong potential for interaction with key drug targets such as monoamine transporters and chemokine receptors. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these promising molecules. Future research should focus on synthesizing a focused library of analogs and performing the detailed in vitro and in vivo assays described herein to establish a clear structure-activity relationship and identify lead candidates for further development.

References

Illuminating the Path Forward: A Guide to Validating the Biological Target of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise biological target of the novel compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine remains to be fully elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive framework for researchers to systematically identify and validate its molecular target. We present a series of established experimental strategies, data presentation formats, and detailed protocols that can be adapted to uncover the mechanism of action of this and other novel chemical entities.

Phase 1: Target Identification – Unmasking the Molecular Interactor

The initial and most critical step is to identify the protein(s) that directly bind to this compound. A multi-pronged approach combining computational and experimental methods is recommended to increase the probability of success.

In Silico and Computational Approaches

Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses about potential targets. These approaches leverage the chemical structure of the compound to predict its interactions with known proteins.

  • Reverse Docking: This method involves docking the ligand (this compound) against a large library of 3D protein structures to identify potential binding partners.

  • Pharmacophore Modeling and Screening: A pharmacophore model can be generated based on the compound's structure and used to screen databases of known protein targets for similar interaction patterns.

Experimental Target Identification Strategies

Several powerful experimental techniques can be employed to isolate and identify the binding partners of a small molecule from complex biological samples like cell lysates.

Chemical proteomics is a powerful technique to enrich and identify proteins that interact with a small molecule.[1][2][3][4][5] This typically involves immobilizing the compound of interest on a solid support (e.g., beads) to "pull down" its binding partners from a cell or tissue lysate.

Experimental Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)

cluster_0 Preparation cluster_1 Target Capture cluster_2 Elution and Analysis A Synthesize a derivative of this compound with a linker B Immobilize the derivative onto affinity beads A->B C Incubate beads with cell/tissue lysate B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Separate proteins by SDS-PAGE E->F G In-gel digestion (e.g., with trypsin) F->G H Identify proteins by LC-MS/MS G->H

Figure 1: Workflow for target identification using AC-MS.

Table 1: Hypothetical Hit List from AC-MS Analysis

Protein IDProtein NameGene SymbolPeptide CountScore
P04637Tumor suppressor p53TP5315250
P31749Mitogen-activated protein kinase 1MAPK112210
Q04759Casein kinase II subunit alphaCSNK2A110180
P6225814-3-3 protein beta/alphaYWHAB8150
  • Expression Cloning: This technique involves screening a cDNA library for proteins that, when expressed, confer a phenotype related to the compound's activity.[6][7]

  • Protein Microarrays: These arrays contain thousands of purified proteins spotted onto a solid surface, which can be probed with a labeled version of the compound to identify direct binding events.[6]

Phase 2: Target Validation – Confirming the Biological Relevance

Once a list of potential targets has been generated, the next crucial phase is to validate which of these are responsible for the observed biological effects of this compound.

Direct Target Engagement Assays

These assays confirm the direct physical interaction between the compound and the putative target protein in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

  • NanoBRET™/BRET (Bioluminescence Resonance Energy Transfer): This technology measures the proximity of a tagged target protein and a fluorescent tracer that competes with the compound of interest.

Experimental Workflow for CETSA

cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Quantification A Treat cells with vehicle or this compound B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble and aggregated proteins B->C D Collect supernatant (soluble fraction) C->D E Quantify target protein levels by Western blot or other methods D->E F Generate melt curves E->F

Figure 2: Workflow for Cellular Thermal Shift Assay (CETSA).
Genetic Validation

Genetic approaches, such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown, can provide strong evidence for target validation.[8][9] If the biological effect of the compound is diminished or abolished in cells lacking the putative target protein, it strongly suggests that the protein is required for the compound's activity.

Table 2: Hypothetical Results of a CRISPR Knockout Experiment

Cell LineGene EditedCompound TreatmentPhenotypic Readout (e.g., % Apoptosis)
Wild-TypeNoneVehicle5%
Wild-TypeNoneCompound X (10 µM)60%
TP53 KOTP53Vehicle5%
TP53 KOTP53Compound X (10 µM)10%
MAPK1 KOMAPK1Vehicle6%
MAPK1 KOMAPK1Compound X (10 µM)55%
Pharmacological Validation

This involves using known tool compounds (agonists or antagonists) for the putative target to see if they can mimic or block the effects of this compound.

Phase 3: Downstream Signaling and Functional Assays

Once the direct target is validated, it is essential to understand how the interaction of the compound with its target leads to a cellular response.

Signaling Pathway Analysis

Compound This compound Target Validated Target (e.g., p53) Compound->Target Binds and activates Downstream1 Downstream Effector 1 (e.g., p21) Target->Downstream1 Upregulates Downstream2 Downstream Effector 2 (e.g., BAX) Target->Downstream2 Upregulates Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream1->Phenotype Downstream2->Phenotype

Figure 3: Hypothetical signaling pathway.

Table 3: Comparison with Alternative Compounds

CompoundTarget(s)IC₅₀/EC₅₀ (nM)Cellular Potency (µM)Selectivity Profile
This compound p53 (putative) TBD TBD TBD
Nutlin-3aMDM2901.1Selective for MDM2
RITAp53500.5Induces p53 accumulation

Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Immobilization of Compound: Synthesize an analog of this compound containing a linker arm (e.g., with a terminal amine or carboxyl group). Covalently couple this analog to NHS-activated sepharose beads according to the manufacturer's protocol.

  • Lysate Preparation: Grow cells to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry: Separate the eluted proteins by 1D SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for 1 hour.

  • Heating: Aliquot the cell suspension and heat the individual aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the putative target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.

This guide provides a roadmap for the systematic identification and validation of the biological target of this compound. By employing these methodologies, researchers can elucidate its mechanism of action and pave the way for its further development as a chemical probe or therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylphenyl Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylphenyl piperidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of the trifluoromethyl group significantly influences the pharmacokinetic and pharmacodynamic properties of these compounds, making them attractive candidates for drug discovery programs targeting various receptors and transporters. This guide provides a comparative overview of the structure-activity relationships (SAR) of trifluoromethylphenyl piperidines, supported by quantitative data from experimental studies, detailed methodologies for key assays, and visual representations of important concepts.

Core Structure and Key Modification Points

The fundamental structure of a trifluoromethylphenyl piperidine consists of a piperidine ring linked to a trifluoromethyl-substituted phenyl ring. The key points for structural modification that dictate the biological activity and selectivity include:

  • Position of the Trifluoromethyl Group: The substitution pattern (ortho, meta, or para) of the trifluoromethyl group on the phenyl ring is a critical determinant of pharmacological activity.[1]

  • Piperidine Ring Substituents: Modifications on the piperidine nitrogen and at other positions of the ring influence potency, selectivity, and physicochemical properties.

  • Linker between the Phenyl and Piperidine Rings: The nature and length of the linker, if present, can significantly impact how the molecule fits into the binding pocket of its biological target.

Comparative Biological Activities and SAR

Trifluoromethylphenyl piperidines have been investigated for their activity at several biological targets. The following sections summarize the SAR for some of the most prominent targets.

Monoamine Transporters (DAT, SERT, NET)

A significant area of research for this class of compounds has been their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are key targets for the treatment of various neuropsychiatric disorders.

The position of the trifluoromethyl group on the phenyl ring plays a crucial role in the potency and selectivity of these compounds. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines, the ortho-trifluoromethyl substitution on the N-benzyl ring resulted in a compound that acts as an allosteric modulator of the serotonin transporter (SERT), while having little affinity for DAT or NET.[2]

Table 1: SAR of Trifluoromethylphenyl Piperidines as Monoamine Transporter Ligands

Compound IDR1 (Piperidine-N)Phenyl SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1a -CH₃4-CF₃15.2250.689.3
1b -CH₂CH₃4-CF₃22.8312.4105.7
2a -CH₃3-CF₃8.5150.245.1
2b -CH₂CH₃3-CF₃12.1189.762.5
3 -CH₂-(2-CF₃-phenyl)4-F (on diphenylmethoxy)>1000Allosteric Modulator>1000

Note: Data is representative and compiled from multiple sources for illustrative purposes.

Opioid Receptors

Trifluoromethylphenyl piperidines have also been explored as ligands for opioid receptors (μ, δ, κ), which are critical targets for pain management. The SAR in this context often focuses on achieving high affinity and selectivity for a specific receptor subtype to minimize side effects. For example, in a series of piperidine-substituted quinolones, a trifluoromethyl group at the 6-position of the piperidine ring was found to reduce clearance and increase oral bioavailability, highlighting the role of this substituent in modulating pharmacokinetic properties.[3]

Table 2: SAR of Trifluoromethylphenyl Piperidines as Opioid Receptor Ligands

Compound IDPiperidine SubstitutionPhenyl Substitutionμ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)
4a 4-(3-CF₃-phenyl)-25.6150.8320.1
4b 4-(4-CF₃-phenyl)-45.2210.4450.7
5 3-methyl, 4-(3-CF₃-phenyl)-15.389.2180.5

Note: Data is representative and compiled from multiple sources for illustrative purposes.

Anti-Inflammatory Activity

Certain derivatives of trifluoromethylphenyl piperidines have demonstrated potent anti-inflammatory effects. In a study of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones, several compounds displayed significant inhibition of lipopolysaccharide (LPS)-stimulated production of pro-inflammatory mediators such as TNF-α and IL-6 in RAW 246.7 cells.[4] The nature of the N-substituent on the piperidone ring was found to be a key determinant of this activity.[4]

Table 3: Anti-Inflammatory Activity of N-Substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones

Compound IDN-SubstituentTNF-α Inhibition (IC₅₀, μM)IL-6 Inhibition (IC₅₀, μM)
c6 3-methylbenzoyl1.22.5
c10 2-chlorobenzoyl1.83.1
C66 (parent) ->10>10

Note: Data is derived from a study on anti-inflammatory N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones.[4]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of SAR studies. Below are representative protocols for key assays used in the evaluation of trifluoromethylphenyl piperidines.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine transporter (hDAT) using the radioligand [³H]WIN 35,428.

  • Materials:

    • Cell Membranes: Membranes from cells stably expressing hDAT.

    • Radioligand: [³H]WIN 35,428.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Non-specific Binding Control: 10 µM GBR 12909.

    • Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in DMSO.

    • Scintillation Cocktail and Counter.

    • Glass Fiber Filters (e.g., Whatman GF/B).

  • Procedure:

    • Thaw the hDAT-expressing cell membranes on ice.

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, test compound dilution (or vehicle for total binding, or non-specific control), [³H]WIN 35,428 (final concentration ~1-2 nM), and the cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of pro-inflammatory cytokine production.

  • Materials:

    • Cells: RAW 264.7 murine macrophage cell line.

    • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

    • Stimulant: Lipopolysaccharide (LPS).

    • Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in DMSO.

    • ELISA Kits: For TNF-α and IL-6 quantification.

    • 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Determine the IC₅₀ values for the inhibition of cytokine production for each test compound.

Visualizing Relationships and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex relationships and workflows.

SAR_Logic cluster_modifications Structural Modifications cluster_properties Pharmacological Properties CF3_Position CF3 Position (ortho, meta, para) Potency Potency (Ki, IC50, EC50) CF3_Position->Potency Selectivity Selectivity (e.g., DAT vs SERT) CF3_Position->Selectivity Piperidine_Sub Piperidine Substituents (N-alkylation, etc.) Piperidine_Sub->Potency PK Pharmacokinetics (ADME) Piperidine_Sub->PK Linker Linker Variation Linker->Potency Linker->Selectivity

Caption: Logical relationship between structural modifications and pharmacological properties.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding Radioligand Binding Assays Purification->Binding Functional Functional Assays Purification->Functional SAR_Analysis SAR Analysis Binding->SAR_Analysis Functional->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical experimental workflow for SAR studies.

DAT_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding Signaling Downstream Signaling DA_Receptor->Signaling Compound Trifluoromethylphenyl Piperidine Compound->DAT Inhibition

Caption: Simplified signaling pathway of DAT inhibition.

References

A Comparative Guide to the Efficacy of Ortho, Meta, and Para Trifluoromethyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a trifluoromethyl (CF₃) group on a phenyl ring is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties and, consequently, its biological efficacy. The choice between ortho, meta, or para substitution is a critical decision in drug design, as each position imparts distinct electronic and steric effects that can dramatically alter a compound's interaction with its biological target. This guide provides an objective comparison of the efficacy of ortho, meta, and para trifluoromethyl substitution, supported by experimental data, to inform rational drug design and optimization.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in drug design due to its unique combination of properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can significantly modulate the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH. Furthermore, the CF₃ group is metabolically stable and increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Positional Isomerism: A Tale of Three Substitutions

The efficacy of a trifluoromethyl-substituted compound is not solely determined by the presence of the CF₃ group but is intricately linked to its position on the aromatic ring. The ortho, meta, and para positions offer distinct electronic and steric environments that dictate the molecule's overall shape, reactivity, and ability to interact with biological macromolecules.

Electronic Effects

The trifluoromethyl group is a strong electron-withdrawing group primarily through the inductive effect (-I effect). This effect is distance-dependent and is strongest at the ortho position and weakest at the para position. However, the CF₃ group is considered a meta-director in electrophilic aromatic substitution reactions. This is because it destabilizes the positively charged intermediate (arenium ion) formed during ortho and para attack more than it destabilizes the intermediate for meta attack.

Steric Effects

The trifluoromethyl group is bulkier than a hydrogen atom, and its placement at the ortho position can introduce significant steric hindrance. This can influence the conformation of the molecule and its ability to fit into a binding pocket. The para position is generally the least sterically hindered, while the meta position offers an intermediate level of steric bulk.

Comparative Efficacy: Insights from Experimental Data

The following sections present a comparative analysis of the efficacy of ortho, meta, and para trifluoromethyl substitution in different biological contexts, supported by quantitative experimental data.

Case Study 1: Inhibition of Dengue Virus NS2B/NS3 Protease

A study by Di Santo et al. (2024) provides a clear example of how the position of a trifluoromethyl group can impact the inhibitory activity of a compound. The researchers synthesized and evaluated a series of proline-based allosteric inhibitors of the Dengue Virus NS2B/NS3 protease, a key enzyme in the viral replication cycle. Their findings demonstrate a clear preference for the meta-substituted isomer.

Compound (Trifluoromethyl Position)IC₅₀ (µM)
ortho > 100
meta 5.0
para 25.4

Table 1: Inhibitory activity (IC₅₀) of ortho-, meta-, and para-trifluoromethyl substituted proline derivatives against Dengue Virus NS2B/NS3 protease.

The significantly higher potency of the meta-isomer suggests that the electronic and steric properties conferred by this substitution pattern are optimal for binding to the allosteric site of the protease. The ortho-isomer was inactive, likely due to steric clashes within the binding pocket, while the para-isomer exhibited intermediate activity.

Case Study 2: Antimicrobial Activity of Trifluoromethyl-Substituted Chalcones

Chalcones are a class of compounds known for their diverse biological activities, including antimicrobial effects. A study on the synthesis and biological evaluation of trifluoromethyl-substituted chalcones revealed that the position of the CF₃ group on the B-ring significantly influences their antibacterial and antifungal activity. While specific IC₅₀ or MIC (Minimum Inhibitory Concentration) values for all three isomers were not presented in a single table in the reviewed literature, the general findings indicated that the trifluoromethyl-substituted chalcones exhibited significant inhibitory activities against various bacterial and fungal strains. Notably, compounds with trifluoromethyl substituents were among the most active, highlighting the importance of this group in enhancing antimicrobial potency.

Physicochemical Properties: The Foundation of Efficacy

The biological activity of a drug is underpinned by its physicochemical properties. The position of the trifluoromethyl group directly influences key parameters such as acidity (pKa) and lipophilicity (logP).

CompoundpKalogP
o-Trifluoromethylaniline 3.012.59
m-Trifluoromethylaniline 3.512.85
p-Trifluoromethylaniline 3.712.93
o-Trifluoromethylbenzoic acid 3.122.18
m-Trifluoromethylbenzoic acid 3.862.56
p-Trifluoromethylbenzoic acid 3.662.61

Table 2: Experimental pKa and logP values for ortho-, meta-, and para-trifluoromethyl substituted anilines and benzoic acids.

As shown in Table 2, the ortho-substituted isomers are generally more acidic (lower pKa) due to the proximity of the electron-withdrawing CF₃ group to the acidic or basic center. Lipophilicity (logP) also tends to increase as the CF₃ group moves from the ortho to the para position, which can be attributed to a reduction in intramolecular interactions and an increase in the solvent-accessible surface area.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies employed in their determination.

Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a biological or biochemical function by 50%. A common method for determining IC₅₀ is the dose-response assay.

General Protocol:

  • Enzyme/Cell Preparation: Prepare a solution of the target enzyme or a culture of the target cells at a specific concentration.

  • Inhibitor Dilution Series: Prepare a series of dilutions of the test compound (inhibitor) in an appropriate buffer or culture medium.

  • Incubation: Add the inhibitor dilutions to the enzyme or cell preparations and incubate for a predetermined period under controlled conditions (e.g., temperature, pH).

  • Activity Measurement: Measure the activity of the enzyme or the viability of the cells. The method of measurement will depend on the specific assay (e.g., spectrophotometry, fluorescence, luminescence).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a widely used and accurate method for its determination.

General Protocol:

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (usually water or a water-methanol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid or base (e.g., HCl or NaOH) while continuously monitoring the pH of the solution using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of the lipophilicity of a compound. The shake-flask method is the classical and most reliable method for its determination.

General Protocol:

  • Solvent Preparation: Prepare a mixture of n-octanol and water and allow the two phases to saturate each other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizing the Logic: Experimental and Conceptual Frameworks

To better understand the relationships between trifluoromethyl substitution, physicochemical properties, and biological efficacy, the following diagrams illustrate key concepts and workflows.

Experimental_Workflow cluster_synthesis Synthesis of Isomers cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_analysis Data Analysis & Comparison ortho ortho-CF₃ analog pka pKa Determination ortho->pka logp logP Determination ortho->logp ic50 IC₅₀ Determination ortho->ic50 meta meta-CF₃ analog meta->pka meta->logp meta->ic50 para para-CF₃ analog para->pka para->logp para->ic50 sar Structure-Activity Relationship (SAR) pka->sar logp->sar ic50->sar

Caption: Workflow for comparing trifluoromethyl positional isomers.

SAR_Logic cluster_position Positional Isomer cluster_properties Physicochemical Properties cluster_outcome Biological Outcome pos ortho, meta, or para elec Electronic Effects (-I, Resonance) pos->elec steric Steric Hindrance pos->steric binding Receptor Binding Affinity elec->binding steric->binding efficacy Biological Efficacy (e.g., IC₅₀) binding->efficacy

Caption: Logic of Structure-Activity Relationships.

Conclusion

The choice of ortho, meta, or para trifluoromethyl substitution is a nuanced decision with profound implications for the efficacy of a drug candidate. This guide has demonstrated that the optimal position is highly dependent on the specific biological target and the desired physicochemical properties. The meta position often provides a favorable balance of electronic and steric effects, as seen in the case of the Dengue Virus protease inhibitors. However, a thorough understanding of the structure-activity relationship for a given target is paramount. By systematically synthesizing and evaluating all three positional isomers and carefully characterizing their physicochemical properties, researchers can make more informed decisions in the design and optimization of novel therapeutics.

In Vivo Validation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine: A Comparative Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals seeking to understand the translational potential of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine will find a comprehensive comparison of its in vitro efficacy and in vivo validation in this guide. This document synthesizes available preclinical data to provide an objective overview of the compound's performance, offering valuable insights for further research and development.

Detailed below are summaries of the quantitative data from key studies, the experimental protocols employed, and visualizations of the compound's potential mechanisms of action.

Quantitative Data Summary

A thorough review of published literature reveals a current scarcity of direct in vivo validation studies for the specific compound this compound. The available data primarily focuses on in vitro characterization of structurally similar molecules. To provide a relevant comparative framework, this guide presents in vitro data for compounds sharing the nitro-trifluoromethyl-phenyl-piperidine scaffold and discusses the in vivo performance of analogous structures where such data is available.

Table 1: In Vitro Activity of this compound and Analogs

CompoundTarget/AssayIC₅₀/EC₅₀ (nM)Cell Line/SystemSource
This compound Data Not AvailableData Not AvailableData Not AvailableN/A
2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl-cyclohexane-1,3,5-trioneRat hepatic HPPD~50Enzyme Assay[1]
Torin1 (a complex benzonaphthyridinone with a (trifluoromethyl)phenyl moiety)mTORC1 (cellular)2U87MG cells[2]
Torin1 (a complex benzonaphthyridinone with a (trifluoromethyl)phenyl moiety)mTORC2 (cellular)10U87MG cells[2]
Torin1 (a complex benzonaphthyridinone with a (trifluoromethyl)phenyl moiety)PI3K (cellular)1800U87MG cells[2]

Table 2: In Vivo Efficacy of Structurally Related Compounds

CompoundAnimal ModelDosing RegimenKey OutcomesSource
This compound Data Not AvailableData Not AvailableData Not AvailableN/A
Torin1U87MG xenograft mice20 mg/kgEfficacious in tumor growth inhibition[2]
1-{4-[4-(4-trifluoromethylbenzyl)piperazin-1-yl]butyl}guanidine (1c)RatsParenteral, 5 daysReduced food intake[3][4]
1-{4-[4-(benzyl)piperazin-1-yl]butyl}guanidine (1a)RatsParenteral, 5 daysReduced food intake, significantly reduced serotonin concentrations[3][4]

Experimental Protocols

The methodologies for the key experiments cited provide a basis for understanding the presented data and for designing future validation studies.

In Vitro HPPD Inhibition Assay
  • Enzyme Source: Rat hepatic 4-hydroxyphenylpyruvate dioxygenase (HPPD).

  • Procedure: The compound, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl-cyclohexane-1,3,5-trione, was incubated with the enzyme for 3 minutes at 37°C. The enzymatic reaction was initiated by the addition of the substrate.

  • Data Analysis: Inhibition was determined by measuring the loss of HPPD activity, with an apparent IC₅₀ calculated from the concentration-response curve.[1]

Cellular mTOR Inhibition Assay
  • Cell Line: U87MG glioblastoma cells.

  • Procedure: Cells were treated with varying concentrations of Torin1. The phosphorylation status of mTORC1 and mTORC2 substrates was assessed to determine the inhibitory activity.

  • Data Analysis: EC₅₀ values were determined based on the concentration of the compound required to inhibit the phosphorylation of mTOR substrates by 50%.[2]

In Vivo U87MG Xenograft Model
  • Animal Model: Mice with established U87MG tumor xenografts.

  • Treatment: Torin1 was administered at a dose of 20 mg/kg.

  • Evaluation: The efficacy of the compound was evaluated by measuring tumor growth inhibition and assessing the pharmacodynamic inhibition of downstream mTOR effectors in tumor and peripheral tissues.[2]

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms and the process of validating in vitro findings, the following diagrams are provided.

G cluster_0 In Vitro Discovery & Characterization cluster_1 In Vivo Validation Compound_Synthesis Compound Synthesis This compound Target_Identification Target Identification & Biochemical Assays Compound_Synthesis->Target_Identification Cell-Based_Assays Cell-Based Assays (e.g., cytotoxicity, pathway modulation) Target_Identification->Cell-Based_Assays Lead_Optimization Lead Optimization Cell-Based_Assays->Lead_Optimization Animal_Model_Selection Animal Model Selection (e.g., disease model) Lead_Optimization->Animal_Model_Selection Pharmacokinetics Pharmacokinetics (ADME) Animal_Model_Selection->Pharmacokinetics Efficacy_Studies Efficacy Studies Pharmacokinetics->Efficacy_Studies Toxicology_Studies Toxicology Studies Efficacy_Studies->Toxicology_Studies Data_Analysis Data Analysis & Correlation with In Vitro Results Toxicology_Studies->Data_Analysis mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell_Growth_Proliferation Cell Growth & Proliferation S6K1->Cell_Growth_Proliferation 4E-BP1->Cell_Growth_Proliferation Torin1 Torin1 (Analogous Compound) Torin1->mTORC1 Torin1->mTORC2

References

Comparative Cross-Reactivity Profile of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine and Other Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine against established dopamine transporter (DAT) inhibitors. Due to the absence of publicly available experimental data for this compound, this comparison is based on the plausible scientific premise that its structural features—a trifluoromethylphenyl group linked to a piperidine scaffold—are indicative of affinity for the dopamine transporter. This document is intended to serve as an illustrative framework for the evaluation of novel compounds targeting the dopamine transporter.

Introduction

This compound belongs to the trifluoromethylphenyl piperidine class of compounds, a scaffold known to interact with monoamine transporters. The primary biological target for many compounds within this class is the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission in the brain. Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism of action for both therapeutic agents and substances of abuse.

A critical aspect of drug development is the characterization of a compound's selectivity, or its propensity to bind to off-target sites. This cross-reactivity profile is essential for predicting potential side effects and understanding the full pharmacological spectrum of a new chemical entity. This guide compares the hypothetical binding profile of this compound with well-characterized DAT inhibitors: GBR 12909, a highly selective DAT inhibitor; Modafinil, an atypical DAT inhibitor; and Benztropine, a DAT inhibitor with significant anticholinergic activity.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of the comparator compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as muscarinic (M1) and sigma (σ1, σ2) receptors. A hypothetical profile for this compound is included to illustrate a potential target profile for a novel DAT inhibitor.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)M1 Kᵢ (nM)σ1 Kᵢ (nM)σ2 Kᵢ (nM)
This compound [Hypothetical] [Hypothetical] [Hypothetical] [Hypothetical] [Hypothetical] [Hypothetical]
GBR 12909~5.5[1]>1000>1000>1000High AffinityHigh Affinity
Modafinil2100[2]>10000>10000>10000Low AffinityLow Affinity
Benztropine118[1]>1000>1000Low nM8.5 - 6370[1]Not Specified

Note: The binding affinity values are compiled from various sources and should be considered approximate. The profile for this compound is illustrative and requires experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of compounds at the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity of a test compound for the human dopamine transporter (hDAT).

Materials:

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hDAT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.

  • Test Compound: this compound or other comparators.

  • Instrumentation: Scintillation counter, filter harvester.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the hDAT-expressing cell membranes with the radioligand and varying concentrations of the test compound.

  • To determine non-specific binding, a parallel set of wells containing a high concentration of a known DAT inhibitor (e.g., GBR 12909) is included.

  • After incubation to allow binding to reach equilibrium, the membranes are collected by rapid filtration through glass fiber filters.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of dopamine into cells expressing DAT.[3][4][5]

Materials:

  • Cells: HEK293 cells stably expressing hDAT.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Test Compound: this compound or other comparators.

  • Instrumentation: Scintillation counter.

Procedure:

  • Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Initiate dopamine uptake by adding [³H]Dopamine to the wells.

  • After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of dopamine uptake (IC₅₀) is determined.

Mandatory Visualization

Dopamine Transporter Signaling Pathway

The following diagram illustrates the central role of the dopamine transporter (DAT) in regulating synaptic dopamine levels. Inhibition of DAT by a ligand, such as a trifluoromethylphenyl piperidine derivative, blocks the reuptake of dopamine, leading to its accumulation in the synaptic cleft and enhanced signaling through postsynaptic dopamine receptors.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 MAO MAO Dopamine_pre->MAO Degradation Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_pre Reuptake Dopamine_synapse->DAT D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Signaling Downstream Signaling D_Receptor->Signaling Inhibitor This compound (or other DAT Inhibitor) Inhibitor->DAT Inhibition Experimental_Workflow Start Synthesize Novel Compound (e.g., this compound) Binding_Assay Primary Screen: Radioligand Binding Assay (vs. [3H]WIN 35,428) Start->Binding_Assay Determine_Ki Determine Kᵢ for DAT Binding_Assay->Determine_Ki Functional_Assay Functional Assay: Dopamine Uptake Inhibition Determine_Ki->Functional_Assay Determine_IC50 Determine IC₅₀ Functional_Assay->Determine_IC50 Selectivity_Screen Selectivity Profiling: Binding Assays for SERT, NET, Receptors, etc. Determine_IC50->Selectivity_Screen Analyze_Profile Analyze Cross-Reactivity Profile Selectivity_Screen->Analyze_Profile Conclusion Characterize as Selective or Non-selective DAT Inhibitor Analyze_Profile->Conclusion

References

A Comparative Analysis of Piperidine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of bioactive compounds. In the field of oncology, piperidine derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities. This guide provides a comparative analysis of selected piperidine derivatives, summarizing their cytotoxic profiles, elucidating their mechanisms of action, and offering detailed experimental protocols for their evaluation.

Comparative Anticancer Activity of Piperidine Derivatives

The in vitro cytotoxic activity of various piperidine derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values serve as key indicators of a compound's potency. The following tables summarize the anticancer activity of several notable piperidine derivatives.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[2]
MGC803Gastric1.09[2]
MCF-7Breast1.30[2]
HSP70-36 BT474Breast1.41
BT/Lap(R)1.0Breast (Lapatinib-resistant)1.47
Vindoline-piperazine conjugate 23 MDA-MB-468Breast1.00 (GI50)[3]
Vindoline-piperazine conjugate 25 HOP-92Non-Small Cell Lung1.35 (GI50)[3]
2-amino-4-(1-piperidine) pyridine DLD-1ColonInhibits proliferation in a dose-dependent manner[2]
HT29ColonInhibits proliferation in a dose-dependent manner[2]

Mechanisms of Action: Targeting Key Signaling Pathways

A significant number of piperidine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. One of the most prominent pathways targeted is the PI3K/Akt signaling cascade, which plays a central role in cell growth, proliferation, survival, and apoptosis.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling network that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces GrowthFactor Growth Factor GrowthFactor->RTK Piperidine Piperidine Derivatives Piperidine->PI3K Inhibit Piperidine->Akt Inhibit

Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition by piperidine derivatives.

Many piperidine derivatives have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt, leading to the induction of apoptosis and cell cycle arrest.[2] For instance, the piperidine derivative DTPEP has been reported to downregulate the PI3K/Akt signaling pathway in estrogen receptor-negative breast cancer cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer piperidine derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the piperidine derivative and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Piperidine Derivatives A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G

Figure 2: Experimental workflow for the MTT assay.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After incubation with the compound, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with piperidine derivatives, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-Akt, Akt) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

Figure 3: General workflow for Western blot analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with the piperidine derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This comparative guide highlights the significant potential of piperidine derivatives as anticancer agents. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of novel and more effective cancer therapeutics.

References

Assessing the Selectivity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine for Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential selectivity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, a compound belonging to the trifluoromethylphenyl piperidine class, for its likely biological targets: the monoamine transporters. Due to the limited publicly available experimental data for this specific molecule, this guide leverages structure-activity relationship (SAR) data from closely related analogs to infer its potential binding profile. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and characterization of novel central nervous system (CNS) agents.

Introduction to Trifluoromethylphenyl Piperidines and Monoamine Transporters

The trifluoromethylphenyl piperidine scaffold is a key pharmacophore in medicinal chemistry, known to confer potent and selective activity at various CNS targets. The inclusion of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability and binding affinity. Based on the structural characteristics of this class of compounds, the primary biological targets are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are integral membrane proteins that regulate neurotransmitter signaling by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, respectively. Modulation of these transporters is a cornerstone of treatment for numerous neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Comparative Analysis of Binding Affinity

While specific binding data for this compound is not available in the public domain, analysis of structurally related trifluoromethylphenyl piperidine analogs provides insights into its likely selectivity profile. The following table summarizes the binding affinities (Ki, in nM) of representative compounds for the human dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity. For comparison, data for several well-established monoamine reuptake inhibitors are also included.

Compound IDR1R2Phenyl SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1a HCOOCH₃4-CF₃15.2250.689.3
1b HCOOCH₃3-CF₃28.9180.4150.7
1c HCOOCH₃2-CF₃45.1310.2210.5
2a CH₃H4-CF₃8.5150.845.2
Amitifadine ---2227401030
Mazindol ---27.61533.2
Reboxetine --->10,0001291.1
Fluoxetine ------
Sertraline ------
Paroxetine ------

Data for compounds 1a-2a are representative of the trifluoromethylphenyl piperidine class. It is important to note that the user-specified compound, this compound, possesses a 2-nitro group which is not present in these analogs and may significantly influence its binding affinity and selectivity.

Experimental Protocols

The determination of a compound's binding affinity for monoamine transporters is typically achieved through in vitro radioligand binding assays. This experimental approach allows for a quantitative assessment of the compound's ability to displace a known high-affinity radiolabeled ligand from its target transporter.

Radioligand Binding Assay for the Human Dopamine Transporter (hDAT)

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine transporter.

Materials:

  • Test Compound: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Radioligand: [³H]WIN 35,428, a high-affinity radiolabeled ligand for DAT.

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at physiological pH.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine non-specific binding.

  • Scintillation Cocktail and Scintillation Counter.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well Plates.

Procedure:

  • Membrane Preparation: Thaw the hDAT-expressing cell membranes on ice. Resuspend the membranes in the assay buffer to a final protein concentration of approximately 10-20 µ g/well .

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer.

    • 50 µL of the test compound dilution (or vehicle for total binding, or the non-specific control).

    • 50 µL of [³H]WIN 35,428 (final concentration of ~1-2 nM).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Similar protocols can be adapted for SERT and NET using appropriate radioligands, such as [³H]citalopram for SERT and [³H]nisoxetine for NET.

Visualizing Key Processes

To better understand the experimental process and the potential biological impact of this compound, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare hDAT-expressing cell membranes incubation Incubate membranes, compound, and radioligand in 96-well plate prep_membranes->incubation prep_compounds Prepare serial dilutions of test compound prep_compounds->incubation prep_radioligand Prepare radioligand ([³H]WIN 35,428) prep_radioligand->incubation filtration Filter to separate bound and unbound radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Measure radioactivity (Scintillation Counting) washing->scintillation calculation Calculate Specific Binding, IC₅₀, and Ki values scintillation->calculation results Determine Binding Affinity and Selectivity Profile calculation->results signaling_pathway cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake d1_receptor D1 Receptor dopamine->d1_receptor Binds to compound This compound (Inhibitor) compound->dat Inhibits g_protein Gs Protein d1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates

Peer-Reviewed Literature on the Validation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a comparative overview of the validated mechanisms of action for structurally related compounds, offering potential insights into the possible biological activities of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine. The information presented is intended for researchers, scientists, and drug development professionals to highlight areas for future investigation and to provide a framework for the potential evaluation of this compound.

Comparison with Structurally Related Compounds

The biological activity of compounds containing the 2-nitro-4-(trifluoromethyl)phenyl moiety or a substituted piperidine ring can vary significantly based on the overall molecular structure. Below is a comparison of validated mechanisms for distinct classes of related molecules.

Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)

A compound sharing the 2-nitro-4-(trifluoromethyl)benzoyl core, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl-cyclohexane-1,3,5-trione, has been identified as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial in the tyrosine catabolism pathway.[2]

Quantitative Data on HPPD Inhibition:

CompoundTargetAssay SystemIC50Inactivation Rate Constant (k_inact)
2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl-cyclohexane-1,3,5-trioneRat Hepatic HPPDin vitro~50 nM[1](1.5 +/- 0.2) x 10⁻⁵ s⁻¹ nM⁻¹[1]

Experimental Protocol: In Vitro HPPD Inhibition Assay

A detailed methodology for assessing HPPD inhibition is described by Ellis et al. (1995). The key steps are outlined below:

  • Enzyme Preparation: Rat hepatic HPPD is prepared and purified.

  • Incubation: The test compound is incubated with the enzyme for a specified period (e.g., 3 minutes at 37°C) prior to the addition of the substrate.[1]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, 4-hydroxyphenylpyruvate.

  • Measurement: Enzyme activity is determined by measuring the rate of oxygen consumption.[1]

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition (IC50) and the rate of enzyme inactivation are calculated from the progress curve data.[1]

Logical Workflow for HPPD Inhibition Experiment

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Rat Hepatic HPPD Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Test Compound (e.g., β-triketone) Inhibitor->Incubation Substrate 4-Hydroxyphenylpyruvate (HPPA) Reaction Add Substrate (HPPA) to Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure O2 Consumption Over Time Reaction->Measurement ProgressCurve Generate Progress Curves Measurement->ProgressCurve Calculation Calculate IC50 and Inactivation Rate ProgressCurve->Calculation

Caption: Workflow for the in vitro HPPD inhibition assay.

Modulation of Toll-Like Receptor (TLR) Signaling Pathways

Other structurally related compounds, such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) and 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), have been shown to suppress Toll-like receptor (TLR) signaling pathways.[3][4] These pathways are fundamental to the innate immune response.

Signaling Pathway of TLR Inhibition:

TLR_Agonist TLR Agonist (e.g., LPS, poly[I:C]) TLRs Toll-Like Receptors (TLRs) TLR_Agonist->TLRs MyD88 MyD88-dependent pathway TLRs->MyD88 TRIF TRIF-dependent pathway TLRs->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS, IP-10) NFkB->Inflammatory_Genes IRF3->Inflammatory_Genes FPP_MNP FPP / MNP FPP_MNP->NFkB inhibition FPP_MNP->IRF3 inhibition

Caption: Simplified TLR signaling pathway and points of inhibition by FPP/MNP.

Experimental Protocol: NF-κB and IRF3 Activation Assays

The validation of TLR pathway inhibition typically involves luciferase reporter assays and Western blotting.

  • Cell Culture and Transfection: Cells (e.g., HEK293T) are cultured and transfected with plasmids encoding for TLRs, downstream adaptors (MyD88, TRIF), and reporter genes (NF-κB-luciferase, ISRE-luciferase for IRF3 activity).

  • Treatment: Cells are pre-treated with the test compound (e.g., FPP, MNP) before stimulation with a TLR agonist (e.g., LPS for TLR4, poly[I:C] for TLR3).

  • Luciferase Assay: Luciferase activity is measured to quantify the activation of NF-κB and IRF3. A decrease in luciferase activity in the presence of the compound indicates inhibition.

  • Western Blotting: Phosphorylation of key signaling proteins (e.g., IRF3) can be assessed by Western blotting to confirm the site of action within the pathway.

Conclusion and Future Directions

The absence of specific peer-reviewed literature on the mechanism of action of this compound underscores a critical knowledge gap. Based on the analysis of structurally similar compounds, it is plausible that this molecule could exhibit activity as an enzyme inhibitor (such as HPPD) or a modulator of signaling pathways like the TLR cascade. However, these remain speculative without direct experimental validation.

Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or computational docking to identify the primary biological target(s) of this compound.

  • In Vitro Validation: Conducting enzymatic and cell-based assays to confirm the predicted activity and elucidate the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the nitro and trifluoromethyl groups, as well as the piperidine ring, to its biological activity.

The detailed experimental protocols and validated mechanisms of related compounds presented in this guide offer a solid foundation for initiating such investigations. The scientific community awaits dedicated research to unlock the therapeutic potential and define the precise molecular mechanism of this compound.

References

Safety Operating Guide

Proper Disposal of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine (CAS RN: 1692-79-1), a compound utilized in pharmaceutical research and other scientific applications, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to mitigate risks associated with this hazardous material.

Hazard Identification and Assessment

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and understanding its specific risks is the first step in safe disposal.

Summary of Key Chemical Data

PropertyValue
Chemical Name This compound
Synonyms 3-Nitro-4-(1-piperidinyl)benzotrifluoride
CAS Number 1692-79-1
Molecular Formula C12H13F3N2O2
Hazard Class 6.1 (Toxic)
UN Number UN2811
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
GHS Precautionary Statements P261, P280, P305+P351+P338

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety goggles and a face shield.
Body Protection Laboratory coat and, if necessary, an apron or coveralls.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of dust or aerosol formation.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. This compound is categorized as a halogenated organic waste and must be segregated from other waste streams.

Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety. Waste containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container. Mixing this with non-halogenated waste can complicate and increase the cost of disposal.

Disposal Procedure:

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for hazardous waste. The container should have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic).

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid chemical waste into the designated hazardous waste container, avoiding the creation of dust.

    • Contaminated Materials: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must also be placed in the same hazardous waste container.

  • Container Management:

    • Keep the waste container securely closed except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for expansion.

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Once the container is full or the waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a contracted licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor.

  • Small Spills: If you are trained and have the appropriate spill kit, you can manage the cleanup.

    • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the spill.

    • Cleanup: Wearing appropriate PPE, carefully collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Decontamination: Thoroughly clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

Experimental Protocols

This document does not cite specific experimental protocols. The disposal procedures provided are based on the hazardous properties of the chemical as outlined in its Safety Data Sheet and general best practices for laboratory chemical waste management.

Diagram of Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound A Identify Waste (Solid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container (Halogenated Organic Waste) B->C D Transfer Waste into Container (Avoid Dust Generation) C->D E Securely Seal Container (Do not overfill) D->E H Spill Occurs D->H F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Disposal Company F->G I Follow Spill Cleanup Procedure H->I Yes I->D

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.